molecular formula C12H16O B15380558 Acetylisodurene CAS No. 2142-78-1

Acetylisodurene

Cat. No.: B15380558
CAS No.: 2142-78-1
M. Wt: 176.25 g/mol
InChI Key: KRZZYLFATBGXFO-UHFFFAOYSA-N
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Description

Acetylisodurene, with the CAS registry number 2142-78-1, is an organic chemical compound with the molecular formula C 12 H 16 O and a molecular weight of 176.25 g/mol . It is also known by synonyms such as 2,3,4,6-tetramethylacetophenone and 1-acetyl-2,3,4,6-tetramethylbenzene . Key physical properties of this compound include a density of 0.947 g/cm³ and a boiling point of 281.9°C at 760 mmHg . As a specialist chemical, its specific research applications and mechanism of action are areas for further investigation by the scientific community. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3,4,6-tetramethylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-7-6-8(2)12(11(5)13)10(4)9(7)3/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZZYLFATBGXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943987
Record name 1-(2,3,4,6-Tetramethylphenyl)ethan-1-one
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Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2142-78-1
Record name 1-(2,3,4,6-Tetramethylphenyl)ethanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetylisodurene
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Record name 1-(2,3,4,6-Tetramethylphenyl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2',4',6'-Trimethylacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathway for 2',4',6'-trimethylacetophenone, a valuable intermediate in various chemical syntheses. The document details the well-established Friedel-Crafts acylation of mesitylene, presenting a thorough experimental protocol, quantitative data, and a visual representation of the reaction mechanism.

Core Synthesis Pathway: Friedel-Crafts Acylation of Mesitylene

The most direct and widely utilized method for the synthesis of 2',4',6'-trimethylacetophenone is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride.[1][2][3] This electrophilic aromatic substitution reaction is highly efficient due to the electron-rich nature of the mesitylene ring, which is activated by the three methyl groups.

The reaction proceeds via the formation of an acylium ion intermediate generated from the reaction between acetyl chloride and aluminum chloride. This potent electrophile then attacks the electron-rich mesitylene ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by the tetrachloroaluminate anion regenerates the aromaticity of the ring and yields the final product, 2',4',6'-trimethylacetophenone, after an aqueous workup to decompose the aluminum chloride complex.

Reaction Pathway Diagram

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Workup mesitylene Mesitylene sigma_complex Sigma Complex (Arenium Ion) mesitylene->sigma_complex + Acylium Ion acetyl_chloride Acetyl Chloride acylium_ion Acylium Ion [CH₃CO]⁺[AlCl₄]⁻ acetyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) acylium_ion->sigma_complex product_complex Product-Catalyst Complex sigma_complex->product_complex - H⁺ product 2',4',6'-Trimethylacetophenone product_complex->product Workup workup Aqueous Workup (H₂O, HCl)

Caption: Friedel-Crafts acylation of mesitylene to form 2',4',6'-trimethylacetophenone.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 2',4',6'-trimethylacetophenone via Friedel-Crafts acylation.[1]

Materials and Equipment:

  • Mesitylene (25 g)

  • Acetyl chloride (30 g, freshly distilled)

  • Anhydrous aluminum chloride (33 g, finely powdered, freshly prepared)

  • Carbon disulfide (75 g)

  • Concentrated hydrochloric acid (10 ml)

  • Ice

  • Benzene

  • Dilute sodium hydroxide solution

  • Calcium chloride

  • Round-bottom flask with a reflux condenser

  • Water bath

  • Steam distillation apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 25 g of mesitylene and 75 g of carbon disulfide. Subsequently, add 30 g of freshly distilled acetyl chloride to the mixture.

  • Catalyst Addition: Gradually add 33 g of finely powdered, anhydrous aluminum chloride to the flask. The addition should be done cautiously as the reaction is exothermic.

  • Reaction: After the addition of the catalyst is complete, gently warm the mixture on a water bath for 15 minutes.

  • Quenching: Pour the reaction mixture onto ice and add 10 ml of concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Purification (Steam Distillation): Perform a steam distillation of the mixture until no more oily droplets are observed in the distillate.

  • Extraction: Extract the distillate with benzene.

  • Washing: Wash the benzene extract sequentially with a dilute sodium hydroxide solution and then with water.

  • Drying: Dry the organic layer over anhydrous calcium chloride.

  • Purification (Fractional Distillation): Distill the dried benzene extract and collect the fraction boiling between 230-240 °C.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of 2',4',6'-trimethylacetophenone.

ParameterValueReference
Reaction Yield
Theoretical Yield60%[1]
Physical Properties
Molecular FormulaC₁₁H₁₄O[4]
Molecular Weight162.23 g/mol [4]
Boiling Point235 °C[1]
Spectroscopic Data
¹H NMR(See detailed description below)
¹³C NMR(See detailed description below)[4][5]
IR(See detailed description below)

Spectroscopic Data Description:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl protons (CH₃CO-), a singlet for the two aromatic protons, and a singlet for the three methyl groups attached to the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon, the quaternary aromatic carbons, the aromatic CH carbons, and the methyl carbons.[4][5]

  • IR: The infrared spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

References

An In-depth Technical Guide to Acetomesitylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetomesitylene, systematically known as 2',4',6'-trimethylacetophenone, is an aromatic ketone characterized by an acetyl group attached to a mesitylene (1,3,5-trimethylbenzene) ring. This compound serves as a valuable intermediate in organic synthesis and is a subject of interest in medicinal chemistry due to the biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of Acetomesitylene, including its chemical and physical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and an analysis of its spectroscopic characteristics. Furthermore, this document explores the applications of Acetomesitylene and its analogs, particularly in the context of drug discovery and development, highlighting their potential as scaffolds for novel therapeutic agents.

Chemical and Physical Properties

Acetomesitylene is a colorless to light yellow liquid with a distinct aromatic odor.[1] It is insoluble in water but soluble in organic solvents such as alcohols and ethers.[1] The core chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄O[2]
Molecular Weight 162.23 g/mol [2]
CAS Number 1667-01-2[2]
Appearance Clear colorless to light yellow liquid[1]
Density 0.975 g/mL at 25 °C
Boiling Point 235-236 °C[1]
Refractive Index (n20/D) 1.517
Flash Point 113 °C (235.4 °F) - closed cup
Synonyms 2-Acetylmesitylene, 2',4',6'-Trimethylacetophenone, Mesityl methyl ketone[3]

Synthesis of Acetomesitylene

The primary and most efficient method for the synthesis of Acetomesitylene is the Friedel-Crafts acylation of mesitylene with acetyl chloride, using a Lewis acid catalyst such as aluminum chloride.[4]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Mesitylene Mesitylene Acetomesitylene Acetomesitylene Mesitylene->Acetomesitylene AcetylChloride Acetyl Chloride AcetylChloride->Acetomesitylene AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acetomesitylene CS2 CS₂ (Solvent) CS2->Acetomesitylene HCl HCl

Figure 1: Overall reaction for the synthesis of Acetomesitylene.
Experimental Protocol: Friedel-Crafts Acylation of Mesitylene

This protocol is adapted from established literature procedures.[5]

Materials:

  • Mesitylene (25 g)

  • Acetyl chloride (freshly distilled, 30 g)

  • Anhydrous aluminum chloride (freshly prepared, finely powdered, 33 g)

  • Carbon disulfide (75 g)

  • Ice

  • Concentrated hydrochloric acid (10 mL)

  • Benzene

  • Dilute sodium hydroxide solution

  • Calcium chloride

Procedure:

  • In a flask equipped with a reflux condenser, combine 25 g of mesitylene, 75 g of carbon disulfide, and 30 g of freshly distilled acetyl chloride.

  • Gradually add 33 g of finely powdered, anhydrous aluminum chloride to the mixture. The addition should be controlled to manage the exothermic reaction.

  • After the addition is complete, gently warm the mixture on a water bath for 15 minutes.

  • Pour the reaction mixture onto ice and add 10 mL of concentrated hydrochloric acid.

  • Perform steam distillation on the mixture until no more oily droplets are observed in the distillate.

  • Extract the distillate with benzene.

  • Wash the benzene extract with a dilute sodium hydroxide solution followed by water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Distill the dried extract, collecting the fraction that boils between 230-240 °C.

Expected Yield: Approximately 60% theoretical yield (20 g).

Mechanism of the Friedel-Crafts Acylation

The reaction proceeds via an electrophilic aromatic substitution mechanism.

G cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcCl Acetyl Chloride Acylium Acylium Ion Complex AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ Mesitylene Mesitylene SigmaComplex Sigma Complex (Arenium Ion) Mesitylene->SigmaComplex + Acylium Ion Deprotonation Deprotonation by AlCl₄⁻ SigmaComplex->Deprotonation Acetomesitylene Acetomesitylene Deprotonation->Acetomesitylene - H⁺

Figure 2: Simplified mechanism of the Friedel-Crafts acylation.

Spectroscopic Analysis

The structure of Acetomesitylene can be confirmed through various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are detailed below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Acetomesitylene is relatively simple due to the symmetry of the mesitylene ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8s2HAromatic protons (meta to the acetyl group)
~2.4s3HAcetyl (CH₃) protons
~2.2s6HMethyl protons on the ring (ortho to the acetyl group)
~2.1s3HMethyl proton on the ring (para to the acetyl group)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~205-210Carbonyl carbon (C=O)
~135-140Aromatic carbons attached to methyl groups
~125-130Aromatic carbons
~30-35Acetyl methyl carbon
~20-25Ring methyl carbons
Infrared (IR) Spectroscopy

The IR spectrum of Acetomesitylene will show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3000-2850Medium-StrongC-H stretching (aliphatic)
~1700StrongC=O stretching (aromatic ketone)
~1610, ~1575MediumC=C stretching (aromatic ring)
1450-1350MediumC-H bending (aliphatic)
Mass Spectrometry (MS)

The mass spectrum of Acetomesitylene will exhibit a molecular ion peak and characteristic fragmentation patterns.

m/zFragment IonDescription
162[C₁₁H₁₄O]⁺Molecular ion (M⁺)
147[M - CH₃]⁺Loss of a methyl radical from the acetyl group
119[M - COCH₃]⁺Loss of the acetyl group

Applications in Drug Discovery and Development

While Acetomesitylene itself has limited direct therapeutic applications, its core structure is a valuable scaffold in medicinal chemistry. Acetophenone derivatives have been investigated for a wide range of pharmacological activities.

As a Precursor for Biologically Active Molecules

Acetomesitylene can be a starting material for the synthesis of more complex molecules with potential therapeutic value. The acetyl group can be readily modified or used as a handle for further reactions to build diverse chemical libraries for screening.

Biological Activities of Acetophenone Derivatives
  • Anticancer Activity: Certain derivatives of acetophenone have shown promising anticancer properties. For instance, some studies have demonstrated that methylated and acetylated bromophenol derivatives, which share structural similarities with functionalized acetophenones, can inhibit the viability of leukemia cells and induce apoptosis.[6][7]

  • Enzyme Inhibition: Acetophenone derivatives have been identified as potent inhibitors of various enzymes. For example, certain benzonate derivatives of acetophenone have shown significant α-glucosidase inhibitory activity, which is relevant for the management of type 2 diabetes.[8]

  • Antioxidant Properties: The phenolic nature of some acetophenone derivatives imparts antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[6]

The general workflow for utilizing a scaffold like Acetomesitylene in drug discovery is outlined below.

G Scaffold Acetomesitylene Scaffold Library Synthesis of Derivatives Library Scaffold->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Figure 3: Drug discovery workflow utilizing a core scaffold.

Conclusion

Acetomesitylene is a synthetically accessible aromatic ketone with well-defined chemical and spectroscopic properties. Its primary importance lies in its role as a versatile building block in organic synthesis. For researchers in drug discovery and development, the acetophenone core structure present in Acetomesitylene offers a promising starting point for the design and synthesis of novel bioactive compounds with potential applications in treating a range of diseases. Further exploration of the chemical space around the Acetomesitylene scaffold is warranted to uncover new therapeutic leads.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation of Mesitylene for the Synthesis of Acetylisodurene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of mesitylene to produce acetylisodurene (2',4',6'-trimethylacetophenone). This reaction is a classic example of electrophilic aromatic substitution and is of significant interest in organic synthesis for the preparation of substituted aromatic ketones, which are valuable intermediates in the pharmaceutical and chemical industries. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents key quantitative and spectroscopic data for the product.

Introduction

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the introduction of an acyl group onto an aromatic ring in the presence of a Lewis acid catalyst. The acylation of mesitylene (1,3,5-trimethylbenzene) is a particularly illustrative example due to the high reactivity of the mesitylene ring, which is activated by the three electron-donating methyl groups. The product, this compound, is a useful building block for the synthesis of more complex molecules. This guide will serve as a detailed resource for researchers and professionals working in the field of organic synthesis and drug development.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts acylation of mesitylene proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of a highly electrophilic acylium ion, the nucleophilic attack by the aromatic ring, and the subsequent deprotonation to restore aromaticity.

Generation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent, typically an acyl chloride or anhydride, by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen of the acyl chloride, making it a better leaving group and facilitating the formation of a resonance-stabilized acylium ion.

Electrophilic Attack and Formation of the Sigma Complex

The electron-rich mesitylene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation and Product Formation

In the final step, a weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and yields the final product, this compound. The catalyst, AlCl₃, is regenerated in the process, although in practice, more than a stoichiometric amount of the catalyst is often required as it can form a complex with the product ketone.[1][2]

Friedel_Crafts_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation AcylChloride Acetyl Chloride (CH₃COCl) AcyliumIon Acylium Ion [CH₃C=O]⁺ AcylChloride->AcyliumIon + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl4 [AlCl₄]⁻ Mesitylene Mesitylene SigmaComplex Sigma Complex (Arenium Ion) Mesitylene->SigmaComplex + [CH₃C=O]⁺ Product This compound SigmaComplex->Product + [AlCl₄]⁻ HCl HCl RegenAlCl3 AlCl₃

Caption: Reaction mechanism of the Friedel-Crafts acylation of mesitylene.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from mesitylene.

Materials and Reagents
  • Mesitylene (1,3,5-trimethylbenzene)

  • Acetyl chloride

  • Anhydrous aluminum chloride

  • Carbon disulfide (solvent)

  • Concentrated hydrochloric acid

  • Benzene (for extraction)

  • Dilute sodium hydroxide solution

  • Calcium chloride (drying agent)

  • Ice

Equipment
  • Round-bottom flask with a reflux condenser

  • Stirring apparatus

  • Water bath

  • Steam distillation apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 25 g of mesitylene and 75 g of carbon disulfide.

  • Addition of Reagents: Gradually add 30 g of freshly distilled acetyl chloride to the flask. While stirring, slowly add 33 g of finely powdered, anhydrous aluminum chloride.

  • Reaction: Gently warm the mixture on a water bath for 15 minutes to complete the reaction.

  • Work-up:

    • Pour the reaction mixture onto crushed ice.

    • Add 10 ml of concentrated hydrochloric acid.

    • Perform steam distillation until no more oily product is collected.

  • Extraction and Purification:

    • Extract the distillate with benzene.

    • Wash the benzene extract with dilute sodium hydroxide solution and then with water.

    • Dry the benzene extract over calcium chloride.

    • Distill the dried extract, collecting the fraction that boils between 230-240 °C. The expected yield is approximately 60% of the theoretical yield (around 20 g).[3]

Experimental_Workflow start Start setup Reaction Setup: Mesitylene, Acetyl Chloride, and Carbon Disulfide in Flask start->setup add_catalyst Gradual Addition of Anhydrous AlCl₃ setup->add_catalyst reaction Warm on Water Bath (15 minutes) add_catalyst->reaction workup Quench with Ice and HCl reaction->workup steam_distill Steam Distillation workup->steam_distill extract Extraction with Benzene steam_distill->extract wash Wash with NaOH (aq) and Water extract->wash dry Drying over CaCl₂ wash->dry distill Fractional Distillation (230-240 °C) dry->distill product This compound (Yield ~60%) distill->product

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Reactant and Product Properties
CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
MesityleneC₉H₁₂120.19164.70.8641.499
Acetyl ChlorideC₂H₃ClO78.5051-521.1041.389
This compoundC₁₁H₁₄O162.23235-2360.9751.517

Data sourced from various chemical suppliers.[4]

Reaction Conditions and Yield
ParameterValueReference
ReactantsMesitylene, Acetyl Chloride[3]
CatalystAnhydrous Aluminum Chloride[3]
SolventCarbon Disulfide[3]
Reaction TemperatureWarming on a water bath[3]
Reaction Time15 minutes[3]
Reported Yield ~60% [3]

Spectroscopic Data of this compound

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The three methyl groups on the benzene ring will likely appear as singlets, as will the acetyl methyl group, though at different chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.

Conclusion

The Friedel-Crafts acylation of mesitylene is a robust and efficient method for the synthesis of this compound. This technical guide provides the essential information for researchers to successfully perform this reaction, from the fundamental mechanism to a detailed experimental protocol and expected outcomes. The high reactivity of the mesitylene substrate allows for relatively mild reaction conditions and good yields, making it an excellent example of this important class of reactions for both academic and industrial applications.

References

A Technical Guide to the Spectroscopic Data of 2',4',6'-Trimethylacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the spectroscopic data for 2',4',6'-trimethylacetophenone, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Compound Information
  • IUPAC Name: 1-(2,4,6-trimethylphenyl)ethan-1-one[1]

  • Synonyms: 2-Acetylmesitylene, Acetomesitylene, Mesityl methyl ketone[2]

  • CAS Number: 1667-01-2[3][4][5][6]

  • Molecular Formula: C₁₁H₁₄O[2][3][4]

  • Molecular Weight: 162.23 g/mol [2][3][5][6]

  • Chemical Structure:

C---C / \ / C---C---C | | | CH₃ CH₃ CH₃

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2',4',6'-trimethylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not explicitly found in search results

2.1.2. ¹³C NMR Data

The ¹³C NMR spectrum was reported in CDCl₃.[3][7]

Chemical Shift (δ) ppmAssignment
Specific peak assignments not explicitly found in search results

Note: While several sources confirm the availability of ¹³C NMR data and specify the solvent used, the precise chemical shifts for each carbon atom were not detailed in the provided search results. Researchers should refer to spectral databases for the full dataset.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
Specific peak assignments not explicitly found in search results

Note: An IR spectrum for 2',4',6'-trimethylacetophenone is available, but a detailed assignment of the absorption bands was not present in the search results.[4] Key expected signals would include C=O stretching for the ketone and C-H stretching for the aromatic and methyl groups.

Mass Spectrometry (MS)
m/zAssignment
Specific fragmentation data not explicitly found in search results

Note: The availability of mass spectrometry data has been indicated.[3] The molecular ion peak [M]⁺ would be expected at approximately m/z 162.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on common laboratory practices.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 2',4',6'-trimethylacetophenone.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

Data Acquisition:

  • The NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[8]

  • Before acquiring the sample data, the magnetic field should be shimmed to optimize its homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

  • For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film):

  • As 2',4',6'-trimethylacetophenone is a liquid at room temperature, a simple liquid film can be prepared.[3]

  • Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin, uniform film.

Data Acquisition:

  • Record a background spectrum of the empty spectrometer.

  • Place the prepared salt plates in the sample holder of the IR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

  • Prepare a dilute solution of 2',4',6'-trimethylacetophenone in a volatile organic solvent (e.g., methanol or acetonitrile).

  • The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS).

Data Acquisition (Electron Ionization - EI):

  • For GC-MS analysis, the sample is first vaporized and separated on a GC column.

  • The separated components then enter the ion source of the mass spectrometer.

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of 2',4',6'-trimethylacetophenone.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample 2',4',6'-Trimethylacetophenone Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Determine Carbon-Hydrogen Framework NMR->NMR_Data IR_Data Identify Functional Groups (e.g., C=O, C-H) IR->IR_Data MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data Structure_Confirmation Structural Elucidation and Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of 2',4',6'-Trimethylacetophenone.

References

An In-depth Technical Guide to Acetylisodurene (CAS 1667-01-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylisodurene, also known as 2',4',6'-trimethylacetophenone, is an aromatic ketone with the CAS registry number 1667-01-2. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and spectroscopic data for its characterization. Furthermore, this guide explores the potential relevance of the acetophenone scaffold in drug discovery and outlines a hypothetical workflow for the in silico screening of this compound derivatives, a valuable approach for modern drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 1667-01-2[1]
Molecular Formula C₁₁H₁₄O[1]
Molecular Weight 162.23 g/mol [1]
Appearance Clear colorless to pale yellow liquid[1]
Boiling Point 235-236 °C (at 760 mmHg)[1]
Density 0.975 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.517[1]
Flash Point > 110 °C (> 230 °F)[2]
Solubility Insoluble in water; soluble in alcohol and perfume materials.[1]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of isodurene (1,2,3,5-tetramethylbenzene). However, a well-documented procedure utilizes the more readily available mesitylene (1,3,5-trimethylbenzene) which results in the same product due to the symmetry of the starting material.

Reaction:

G mesitylene Mesitylene This compound This compound mesitylene->this compound + Acetyl Chloride acetyl_chloride Acetyl Chloride alcl3 AlCl3 (catalyst) alcl3->this compound in CS2 hcl HCl This compound->hcl + HCl

Caption: Friedel-Crafts Acylation for this compound Synthesis.

Materials:

  • Mesitylene (25 g)

  • Carbon disulfide (75 g)

  • Acetyl chloride (30 g, freshly distilled)

  • Anhydrous aluminum chloride (33 g, finely powdered, freshly prepared)

  • Ice

  • Concentrated hydrochloric acid (10 ml)

  • Benzene

  • Dilute sodium hydroxide solution

  • Calcium chloride

Procedure:

  • In a flask equipped with a reflux condenser, combine 25 g of mesitylene, 75 g of carbon disulfide, and 30 g of freshly distilled acetyl chloride.

  • Gradually add 33 g of finely powdered, anhydrous aluminum chloride to the mixture.

  • After the addition is complete, warm the mixture on a water bath for 15 minutes.

  • Pour the reaction mixture onto ice and add 10 ml of concentrated hydrochloric acid.

  • Perform steam distillation until no more oily droplets are observed in the distillate.

  • Extract the distillate with benzene.

  • Wash the benzene extract with dilute sodium hydroxide solution and then with water.

  • Dry the benzene extract over calcium chloride.

  • Distill the dried extract, collecting the fraction that boils between 230-240 °C.

Expected Yield: Approximately 60% theoretical yield (20 g).

Purification

The primary purification method is fractional distillation as described in the synthesis protocol. For removal of acidic impurities, washing the organic extract with a dilute base is crucial. Steam distillation is employed to separate the product from the non-volatile reaction residue.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methyl groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8s2HAromatic protons
~2.4s3HAcetyl (COCH₃) protons
~2.2s9HAromatic methyl (Ar-CH₃) protons

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~205Carbonyl carbon (C=O)
~138Quaternary aromatic carbons attached to methyl groups
~135Quaternary aromatic carbon attached to the acetyl group
~128Aromatic CH carbons
~30Acetyl methyl carbon (COCH₃)
~21Aromatic methyl carbons (Ar-CH₃)

Note: Predicted chemical shifts from various sources.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850StrongC-H stretch (aliphatic)
~1685StrongC=O stretch (aromatic ketone)
~1600, ~1450Medium-StrongC=C stretch (aromatic ring)

Note: Approximate values based on typical IR absorption ranges for aromatic ketones.[5]

Mass Spectrometry

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and characteristic fragmentation patterns.

m/zInterpretation
162Molecular ion (M⁺)
147Loss of a methyl group ([M-CH₃]⁺)
119Loss of an acetyl group ([M-COCH₃]⁺)
91Tropylium ion ([C₇H₇]⁺) - a common fragment for alkylbenzenes

Note: Predicted fragmentation pattern based on the structure.

Relevance in Drug Development

While this compound itself is not a known therapeutic agent, the acetophenone scaffold is a common motif in a variety of pharmacologically active molecules.[6][7] Substituted acetophenones have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9] Therefore, derivatives of this compound represent a potential, unexplored area for drug discovery.

Hypothetical In Silico Screening Workflow for this compound Derivatives

Given the interest in substituted acetophenones in medicinal chemistry, a modern approach to exploring the potential of this compound is through in silico drug discovery methods.[10][11] The following workflow outlines a hypothetical screening process for virtual derivatives of this compound.

G cluster_0 Library Generation cluster_1 Screening and Filtering cluster_2 Target Interaction cluster_3 Prioritization A Start with this compound Scaffold B Virtual Derivatization (e.g., adding functional groups) A->B C Create Virtual Compound Library B->C D ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) C->D E Drug-Likeness Filtering (e.g., Lipinski's Rule of Five) D->E F Molecular Docking (against a specific protein target) E->F G Binding Affinity Scoring F->G H Identify 'Hit' Compounds G->H I Prioritize for Chemical Synthesis and In Vitro Testing H->I

Caption: A hypothetical in silico workflow for the discovery of bioactive this compound derivatives.

Workflow Description:

  • Library Generation: A virtual library of compounds is created by computationally adding a variety of functional groups to the this compound scaffold.

  • Screening and Filtering: This virtual library is then filtered based on predicted pharmacokinetic properties (ADMET) and drug-likeness rules to remove compounds with unfavorable characteristics.[12]

  • Target Interaction: The remaining compounds are subjected to molecular docking simulations against a specific biological target (e.g., an enzyme or receptor implicated in a disease). This predicts the binding mode and affinity of each compound.

  • Prioritization: Based on the docking scores and predicted properties, a small number of "hit" compounds are prioritized for actual chemical synthesis and subsequent in vitro biological testing.

This in silico approach allows for the rapid and cost-effective exploration of the chemical space around the this compound core, potentially identifying novel drug candidates.

Safety and Handling

This compound is a combustible liquid and should be stored in a cool, dry, and well-ventilated area in tightly sealed containers. Standard personal protective equipment, including safety glasses and gloves, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the properties, synthesis, and characterization of this compound (CAS 1667-01-2). While its direct application in drug development is not established, the acetophenone scaffold is of significant interest to medicinal chemists. The outlined hypothetical in silico workflow demonstrates a modern approach to leveraging this chemical entity for the potential discovery of novel therapeutic agents. This guide serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

Acetomesitylene: A Technical Guide to its Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetomesitylene, also known as 2',4',6'-trimethylacetophenone, is an aromatic ketone that has been a subject of interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a sterically hindered carbonyl group, imparts distinct chemical properties and reactivity. This technical guide provides an in-depth overview of the discovery and history of Acetomesitylene, its physicochemical properties, detailed historical synthesis protocols, and the fundamental reaction pathway.

Historical Perspective and Discovery

The synthesis of Acetomesitylene is rooted in the development of the Friedel-Crafts acylation reaction in the late 19th century. While the exact date of its first synthesis is not definitively documented as a singular "discovery" event, early investigations into the acylation of substituted aromatic compounds laid the groundwork. A key publication by C. R. Noller and Roger Adams in 1924 in the Journal of the American Chemical Society detailed the use of aliphatic acid anhydrides for the preparation of ketones via the Friedel-Crafts reaction, which would have included the synthesis of compounds like Acetomesitylene.[1][2][3] This work provided a systematic study and reliable method for the synthesis of such ketones, marking a significant step in their accessibility for further research.

The primary route to Acetomesitylene has consistently been the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene).[4][5][6][7] This reaction, catalyzed by a Lewis acid, typically aluminum chloride, involves the electrophilic substitution of an acetyl group onto the mesitylene ring. The steric hindrance provided by the three methyl groups on the mesitylene ring influences the reaction, generally leading to mono-acylation.[4][6]

Physicochemical Properties

Acetomesitylene is a colorless to light yellow liquid with a characteristic odor.[8][9] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₁₁H₁₄O[8][9]
Molecular Weight 162.23 g/mol [8][9]
CAS Number 1667-01-2[4][5]
Appearance Clear colorless to light yellow liquid[8][9]
Boiling Point 235-236 °C (lit.)[8][9]
Density 0.975 g/mL at 25 °C (lit.)[8][9]
Refractive Index (n20/D) 1.517 (lit.)[8][9]
Flash Point > 110 °C (> 230 °F)[4][10]
Solubility Insoluble in water; soluble in alcohol and ether.[9]

Experimental Protocols: Historical Synthesis of Acetomesitylene

The following protocol is based on the classical Friedel-Crafts acylation method.

Synthesis of Acetomesitylene via Friedel-Crafts Acylation

This procedure is adapted from early 20th-century methodologies for the acylation of aromatic hydrocarbons.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium hydroxide solution (10%)

  • Anhydrous calcium chloride (or other suitable drying agent)

  • Ether (for extraction)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (fitted with a calcium chloride tube to protect from atmospheric moisture), and a dropping funnel, place anhydrous aluminum chloride and the anhydrous solvent.

  • Addition of Reactants: Cool the flask in an ice bath. A solution of mesitylene and acetic anhydride in the same anhydrous solvent is prepared and placed in the dropping funnel.

  • Acylation Reaction: The mesitylene and acetic anhydride solution is added dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours until the evolution of hydrogen chloride gas ceases.

  • Work-up: The reaction mixture is cooled in an ice bath and then slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed successively with water, 10% sodium hydroxide solution, and again with water.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous calcium chloride, and the solvent is removed by distillation.

  • Purification: The crude Acetomesitylene is then purified by vacuum distillation to yield the final product.

Reaction Pathway

The synthesis of Acetomesitylene via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.

Friedel_Crafts_Acylation cluster_0 Generation of the Acylium Ion cluster_1 Electrophilic Aromatic Substitution Ac2O Acetic Anhydride (CH₃CO)₂O Intermediate1 [CH₃CO]₂O·AlCl₃ Ac2O->Intermediate1 + AlCl₃ AlCl3 Aluminum Chloride AlCl₃ Acylium Acylium Ion [CH₃C=O]⁺ Mesitylene Mesitylene Intermediate1->Acylium SigmaComplex Sigma Complex (Arenium Ion) Mesitylene->SigmaComplex + [CH₃C=O]⁺ Acetomesitylene Acetomesitylene SigmaComplex->Acetomesitylene - H⁺

Caption: Friedel-Crafts acylation of mesitylene to form Acetomesitylene.

References

An In-depth Technical Guide to the Physical and Chemical Constants of Mesityl Methyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesityl methyl ketone, systematically known as 2',4',6'-trimethylacetophenone, is an aromatic ketone of interest in various chemical synthesis applications.[1][2] Its molecular structure, characterized by a ketone group attached to a mesitylene ring, imparts specific physical and chemical properties that are critical for its use as a laboratory chemical and an intermediate in chemical synthesis.[1] This document provides a comprehensive overview of the key physical and chemical constants of mesityl methyl ketone, along with methodologies for their determination, to support its application in research and development.

Chemical Identity

IdentifierValue
Systematic Name 1-(2,4,6-trimethylphenyl)ethan-1-one[2][3]
Common Names Mesityl methyl ketone, 2-Acetylmesitylene, 2',4',6'-Trimethylacetophenone[2][3]
CAS Number 1667-01-2[2][3]
EC Number 216-783-9
Molecular Formula C₁₁H₁₄O[2][3][4]
Molecular Weight 162.23 g/mol [2][3][4]
SMILES String CC(=O)c1c(C)cc(C)cc1C[3]
InChI Key XWCIICLTKWRWCI-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of mesityl methyl ketone are summarized in the table below, providing a clear reference for its handling, storage, and application.

PropertyValue
Appearance Clear, colorless to light yellow or light orange liquid
Odor Peculiar, strong, and persistent non-floral, heavy-sweet-floral odor[1]
Boiling Point 235-236 °C at 760 mmHg[1]
Density 0.975 g/mL at 25 °C[1]
Specific Gravity 0.97600 to 0.98000 at 20 °C[4]
Refractive Index (n20/D) 1.51500 to 1.51800 at 20 °C[4]
Flash Point > 110 °C (> 230 °F) TCC[4]; 113 °C (235.4 °F) closed cup
Solubility Insoluble in water, soluble in alcohol[1]. Water solubility is estimated at 98.55 mg/L at 25 °C[4].
Storage Temperature Store below +30°C[1]
Standard Liquid Enthalpy of Combustion (ΔcH°liquid) -6062.20 ± 2.90 kJ/mol[3]
Electron Affinity (EA) 0.49 ± 0.04 eV[3]
XlogP3-AA 2.70 (estimated)[4]

Experimental Protocols

The determination of the physicochemical constants of mesityl methyl ketone employs standard analytical techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For mesityl methyl ketone, this is determined using a standard distillation apparatus under atmospheric pressure.

G Workflow for Boiling Point Determination A Sample Preparation B Apparatus Setup (Distillation Flask, Condenser, Thermometer) A->B Place sample in flask C Heating B->C Apply heat source D Observation of First Distillate C->D Monitor for vapor condensation E Temperature Reading at Equilibrium D->E Note steady temperature F Record Boiling Point E->F

Boiling Point Determination Workflow

Methodology:

  • A sample of mesityl methyl ketone is placed in a distillation flask.

  • The flask is connected to a condenser and a calibrated thermometer is positioned with its bulb just below the side arm of the flask.

  • The flask is gently heated.

  • The temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, ensuring a steady temperature reading. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density and Specific Gravity

Density is the mass per unit volume, while specific gravity is the ratio of the density of the substance to the density of a reference substance (usually water).

Methodology using a Pycnometer:

  • The empty pycnometer is weighed.

  • It is then filled with distilled water and weighed again to determine the mass of the water.

  • The pycnometer is emptied, dried, and filled with mesityl methyl ketone, then weighed to determine the mass of the sample.

  • The density is calculated by dividing the mass of the mesityl methyl ketone by its volume (determined from the mass of water and its known density at that temperature).

  • Specific gravity is calculated by dividing the mass of the mesityl methyl ketone by the mass of the water.

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a substance. It is a characteristic property of a substance.

G Workflow for Refractive Index Measurement A Calibrate Refractometer B Apply Sample to Prism A->B Using a standard C Adjust for Critical Angle B->C D Read Refractive Index C->D E Record Value and Temperature D->E

References

Acetylisodurene Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acetylisodurene, a key aromatic ketone of interest in various research and development applications. Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages data from the structurally similar compound, acetophenone, to provide a reliable estimation of its solubility profile. This information is critical for process development, formulation, and purification operations.

Core Principles of Solubility

The solubility of a solid organic compound like this compound in an organic solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For aromatic ketones, solubility is influenced by a combination of factors including polarity, hydrogen bonding capability, and the molecular size and shape of both the solute and the solvent.

Estimated Solubility of this compound

The following table summarizes the solubility of acetophenone, a structural analog of this compound, in various common organic solvents. This data provides a strong indication of the expected solubility behavior of this compound. It is anticipated that this compound will exhibit slightly lower solubility than acetophenone due to its larger molecular size and increased substitution on the aromatic ring.

SolventChemical FormulaTypeEstimated Solubility of this compound
EthanolC₂H₅OHPolar ProticSoluble
MethanolCH₃OHPolar ProticSoluble
Acetone(CH₃)₂COPolar AproticSoluble
ChloroformCHCl₃Polar AproticSoluble[1][2]
Diethyl Ether(C₂H₅)₂ONonpolarSoluble[2]
BenzeneC₆H₆NonpolarSoluble
WaterH₂OPolar ProticSlightly Soluble (estimated < 5.5 g/L at 20°C)[1][3]

Experimental Protocol for Solubility Determination

A precise understanding of a compound's solubility is crucial for its application. The following is a detailed methodology for the experimental determination of this compound solubility in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (pure solid)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker bath or magnetic stirrer with hotplate

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Vials with caps

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a temperature-controlled shaker bath or on a magnetic stirrer with controlled heating.

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Constant agitation is necessary.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

    • Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of dissolved this compound.

    • Calculate the solubility in g/L or other desired units.

  • Instrumental Analysis (HPLC/UV-Vis):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same instrumental method and determine its concentration from the calibration curve.

    • Calculate the original solubility, accounting for the dilution factor.

Visualization of Key Concepts

To further elucidate the principles and processes discussed, the following diagrams have been generated.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions SolutePolarity Polarity (Ketone Group) Solubility Solubility SolutePolarity->Solubility 'Like dissolves like' SoluteSize Molecular Size & Shape SoluteSize->Solubility Affects packing & interaction CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility Energy barrier to dissolution SolventPolarity Polarity SolventPolarity->Solubility 'Like dissolves like' Hbonding Hydrogen Bonding Capability Hbonding->Solubility Enhances interaction SolventStructure Molecular Structure SolventStructure->Solubility Steric hindrance Temperature Temperature Temperature->Solubility Generally increases solubility for solids Pressure Pressure Pressure->Solubility Minor effect for solids in liquids G cluster_analysis Analysis start Start step1 Add excess this compound to solvent start->step1 step2 Equilibrate at constant temperature with agitation step1->step2 step3 Collect supernatant with syringe step2->step3 step4 Filter through 0.45 µm syringe filter step3->step4 analysis_choice Analysis Method? step4->analysis_choice gravimetric Gravimetric Analysis: Evaporate solvent & weigh residue analysis_choice->gravimetric Non-volatile instrumental Instrumental Analysis: Dilute & analyze via HPLC/UV-Vis analysis_choice->instrumental Volatile / Trace step5 Calculate Solubility gravimetric->step5 instrumental->step5 end End step5->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Chalcones from Mesityl Methyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. These compounds are of significant interest in medicinal chemistry due to their wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[2]

This document provides detailed application notes and protocols for the synthesis of chalcones using mesityl methyl ketone (2,4,6-trimethylacetophenone) as the ketone reactant. The steric hindrance provided by the ortho-methyl groups on the mesityl ring can influence reaction kinetics and product yields, making specific protocols essential for successful synthesis.

Application Notes

The Claisen-Schmidt condensation between mesityl methyl ketone and a substituted aromatic aldehyde proceeds via an aldol condensation mechanism. A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to deprotonate the α-carbon of the mesityl methyl ketone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily dehydrates to form the conjugated enone system of the chalcone.

The use of mesityl methyl ketone introduces significant steric bulk around the ketone's carbonyl group. This can hinder the approach of the aldehyde, potentially leading to lower reaction rates compared to less substituted acetophenones. However, this steric hindrance can also be advantageous in certain applications, influencing the conformational properties and biological activity of the resulting chalcone. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the dissolution of reactants and the catalyst.[3] Solvent-free methods, often employing a grinding technique with a solid base, have also been developed as an environmentally benign alternative that can lead to high yields.[4]

Experimental Protocols

Protocol 1: Conventional Synthesis in Ethanol

This protocol details the synthesis of (E)-1-(2,4,6-trimethylphenyl)-3-phenylprop-2-en-1-one.

Materials:

  • Mesityl methyl ketone (2,4,6-trimethylacetophenone)

  • Benzaldehyde

  • Ethanol (95%)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve mesityl methyl ketone (e.g., 10 mmol) in ethanol (50 mL).

  • In a separate beaker, dissolve sodium hydroxide (e.g., 20 mmol) in a minimal amount of water and add it to the ethanolic solution of the ketone while stirring.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add benzaldehyde (e.g., 10 mmol) dropwise to the cooled, stirring mixture over a period of 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water (200 mL).

  • Acidify the mixture by slowly adding 10% HCl until it is neutral to litmus paper. A solid precipitate of the chalcone should form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.

  • Dry the purified crystals in a desiccator.

Characterization:

  • Determine the melting point of the purified product.

  • Confirm the structure using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Protocol 2: Solvent-Free Synthesis

This protocol provides an alternative, environmentally friendly method for chalcone synthesis.

Materials:

  • Mesityl methyl ketone

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Solid sodium hydroxide (NaOH), powdered

  • Mortar and pestle

  • Spatula

  • Beaker

  • Distilled water

  • Büchner funnel and filter paper

Procedure:

  • Place mesityl methyl ketone (e.g., 5 mmol) and the chosen aromatic aldehyde (e.g., 5 mmol) in a mortar.

  • Add one equivalent of powdered sodium hydroxide (e.g., 5 mmol).

  • Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature. The mixture will typically turn into a paste and may solidify.[5]

  • After grinding, add cold distilled water to the mortar and triturate the solid.

  • Isolate the crude chalcone by suction filtration.

  • Wash the solid thoroughly with water to remove any remaining NaOH.

  • Recrystallize the product from ethanol or another suitable solvent to achieve high purity.

  • Dry the purified product.

Data Presentation

The following table summarizes representative data for the synthesis of chalcones from mesityl methyl ketone and various aromatic aldehydes. Please note that yields can vary based on the specific reaction conditions and purity of reagents.

Aldehyde ReactantProduct NameYield (%)Melting Point (°C)Reference
Benzaldehyde(E)-1-(2,4,6-trimethylphenyl)-3-phenylprop-2-en-1-one~70-8583-85General Protocol
4-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one~80-90110-112General Protocol
4-Methoxybenzaldehyde(E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one~75-8898-100General Protocol
4-Nitrobenzaldehyde(E)-3-(4-nitrophenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one~85-95145-147General Protocol

Note: The data presented are typical ranges based on general Claisen-Schmidt condensation protocols and may require optimization for specific experimental setups.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the base-catalyzed Claisen-Schmidt condensation between mesityl methyl ketone and an aromatic aldehyde.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Mesityl Methyl Ketone Mesityl-C(=O)-CH₃ Enolate [Mesityl-C(=O)-CH₂]⁻ ↔ Mesityl-C(-O⁻)=CH₂ Mesityl Methyl Ketone->Enolate Base OH- OH⁻ H2O H₂O Enolate->H2O Enolate_ref Enolate H2O_ref H₂O Aldehyde Ar-CHO Alkoxide Intermediate Mesityl-C(=O)-CH₂-CH(O⁻)-Ar Alkoxide_ref Alkoxide Intermediate Enolate_ref->Alkoxide Intermediate Beta-Hydroxy Ketone Mesityl-C(=O)-CH₂-CH(OH)-Ar Beta-Hydroxy_ref Beta-Hydroxy Ketone H2O_ref->Beta-Hydroxy Ketone Proton Source Alkoxide_ref->Beta-Hydroxy Ketone Chalcone Mesityl-C(=O)-CH=CH-Ar Beta-Hydroxy_ref->Chalcone - H₂O Experimental_Workflow Reactants Mesityl Methyl Ketone + Aromatic Aldehyde Reaction Claisen-Schmidt Condensation (Base, Solvent, Stirring) Reactants->Reaction Workup Quenching & Acidification Reaction->Workup Filtration Vacuum Filtration Workup->Filtration Crude Crude Chalcone Filtration->Crude Purification Recrystallization (e.g., Ethanol) Crude->Purification Pure Pure Chalcone Crystals Purification->Pure Characterization Characterization (MP, TLC, IR, NMR) Pure->Characterization Final Final Product Data Characterization->Final

References

Acetylisodurene in Medicinal Chemistry: An Inquiry into its Applications

Author: BenchChem Technical Support Team. Date: November 2025

Initial research into the applications of Acetylisodurene and its parent scaffold, isodurene (1,2,3,5-tetramethylbenzene), in medicinal chemistry reveals a notable scarcity of documented use. Despite a comprehensive search of scientific literature, no significant evidence has emerged to suggest that this compound is a commonly employed building block, scaffold, or pharmacophore in drug discovery and development.

While the field of medicinal chemistry actively explores a vast array of molecular structures for therapeutic potential, it appears that the isodurene framework has not been a focus of significant investigation. Typically, successful scaffolds in drug design possess specific structural and electronic features that allow for favorable interactions with biological targets. These "privileged structures" are often the subject of extensive research, leading to the generation of large compound libraries and detailed biological evaluations. The absence of such literature for this compound and its derivatives suggests that its physicochemical properties may not be optimal for creating drug-like molecules, or that its potential has yet to be explored.

For researchers and scientists in drug development, the novelty of a scaffold can sometimes present an opportunity for exploring new chemical space. However, in the case of this compound, the lack of foundational research into its biological activities, metabolic stability, and potential toxicities presents a significant hurdle. Without this preliminary data, the rationale for incorporating this moiety into a drug discovery program is limited.

It is important to note that the absence of evidence is not conclusive evidence of a lack of potential. It is conceivable that niche applications or early-stage, unpublished research involving this compound may exist. However, based on the currently available public domain information, there are no established applications to report.

Therefore, this document cannot provide the requested detailed Application Notes and Protocols, as the foundational scientific data regarding the medicinal chemistry applications of this compound is not available. Further exploratory research would be required to determine if this chemical entity holds any promise for future drug discovery efforts.

Application Notes and Protocols: 2',4',6'-Trimethylacetophenone as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2',4',6'-Trimethylacetophenone is a substituted aromatic ketone that serves as a valuable and versatile starting material in organic synthesis. Its unique structural features, particularly the sterically hindered carbonyl group flanked by two ortho-methyl groups, influence its reactivity and make it an ideal building block for a variety of heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic intermediates and final compounds, such as chalcones, pyrimidines, and benzodiazepines, starting from 2',4',6'-trimethylacetophenone. These heterocycles are of significant interest due to their wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2]

Application Note 1: Synthesis of Chalcone Intermediates

Chalcones (1,3-diaryl-2-propen-1-ones) are primary intermediates synthesized from 2',4',6'-trimethylacetophenone. They are formed via a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[3] The α,β-unsaturated ketone moiety in the chalcone backbone is a key pharmacophore and a versatile handle for subsequent cyclization reactions to form numerous heterocyclic systems.[4][5]

Logical Workflow: From Starting Material to Heterocycles

G A 2',4',6'-Trimethyl- acetophenone C Chalcone Intermediate A->C Claisen-Schmidt Condensation B Aromatic Aldehyde B->C P C->P D Pyrimidine Derivatives E 1,5-Benzodiazepine Derivatives F Other Heterocycles (Isoxazoles, Pyrazolines) P->D + Guanidine P->E + o-Phenylenediamine P->F + Other Reagents

Caption: General synthetic pathway from 2',4',6'-trimethylacetophenone.

Protocol 1.1: General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation)

This protocol details the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde.

Materials:

  • 2',4',6'-Trimethylacetophenone (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Distilled water

  • Dilute Hydrochloric acid (HCl)

  • Mortar and pestle (for solvent-free method)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure (Solvent-Based Method):

  • Dissolve 2',4',6'-trimethylacetophenone (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol (15-25 mL) in a round-bottom flask with stirring.

  • Slowly add an aqueous solution of NaOH or KOH (e.g., 10-50%) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.[3]

  • A solid precipitate of the chalcone will form.

  • Collect the solid product by suction filtration using a Büchner funnel.

  • Wash the solid with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Procedure (Solvent-Free Method): [6]

  • Place the acetophenone derivative (1.0 eq), the benzaldehyde derivative (1.0 eq), and one equivalent of solid NaOH into a porcelain mortar.

  • Grind the mixture with a pestle for 5-10 minutes. The mixture will typically turn into a paste and then solidify.[6]

  • Isolate the crude chalcone by washing the solid mixture with water followed by suction filtration.

  • Recrystallize the crude product from 95% ethanol for purification.

Data Presentation: Examples of Synthesized Chalcones

The following table summarizes data for chalcones synthesized from analogs of 2',4',6'-trimethylacetophenone, demonstrating typical yields.

Compound IDAcetophenone DerivativeAldehyde SubstituentMethodYield (%)Reference
1 2,4,6-Trimethoxyacetophenone3,4,5-TrimethoxyBase-catalyzed91%[7]
2 Acetophenone4-ChloroSolvent-free71.5%[3]
3 Acetophenone3-BromoSolvent-free58%[3]
4 4'-ChloroacetophenoneUnsubstitutedSolvent-free>90%[6]

Application Note 2: Synthesis of Pyrimidine Derivatives

Chalcones are excellent precursors for synthesizing 2-amino-4,6-diarylpyrimidines. The reaction involves the cyclocondensation of the chalcone with a guanidinium salt in the presence of a base. Pyrimidine derivatives are known for a wide array of pharmacological activities, including potent anticancer effects.[4][8][9]

Protocol 2.1: Synthesis of Pyrimidines from Chalcones

This protocol describes the ring-closing condensation of a chalcone with guanidine hydrochloride.

Materials:

  • Substituted Chalcone (1.0 eq)

  • Guanidine hydrochloride or Guanidine carbonate (1.0-2.0 eq)

  • Potassium hydroxide (KOH) or Sodium methoxide

  • Ethanol or Dioxane or Dimethylformamide (DMF)

  • Piperidine (catalytic amount, if needed)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

  • Ice bath

  • Filtration apparatus

Procedure (Conventional Heating): [9][10]

  • In a round-bottom flask, dissolve the chalcone (1.0 eq) and guanidine hydrochloride (1.0-2.0 eq) in ethanol (20-30 mL).

  • Add a solution of KOH (e.g., 50% aqueous) or sodium methoxide to the mixture to create basic conditions.

  • Reflux the reaction mixture for 6-12 hours, monitoring the reaction progress by TLC.[4]

  • After completion, cool the mixture and pour it into ice-cold water.

  • A solid product will precipitate. Collect the solid by filtration.

  • Wash the product with water and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrimidine derivative.

Procedure (Microwave Irradiation): [11]

  • Combine the chalcone (1.0 eq), guanidine hydrochloride (1.0 eq), and sodium methoxide (1.0 eq) in a microwave-safe reaction vessel containing DMF (15-20 mL).

  • Irradiate the mixture in a microwave reactor for 10-30 minutes at a suitable power (e.g., 210 W).[11]

  • After the reaction, pour the mixture into ice water to precipitate the product.

  • Filter, wash, and purify the product as described in the conventional method.

Data Presentation: Cytotoxicity of Pyrimidine Derivatives

Many pyrimidine derivatives synthesized from chalcones exhibit significant cytotoxic activity against various cancer cell lines.

Compound SeriesCancer Cell LineIC50 Range (µM)Reference
Chalcone-linked pyrazolo[1,5-a]pyrimidinesA549 (Lung)2.6 - 34.9[12]
Chalcone-linked pyrazolo[1,5-a]pyrimidinesMDA-MB-231 (Breast)3.1 - 29.8[12]
Thiophene-derived PyrimidinesDU-145 (Prostate)2.0 - 6.0[4]
Pyrimidine-substituted ChalconesHeLa (Cervical)2.28 - 5.48 µg/ml[13]
Pyrimidine-substituted ChalconesA549 (Lung)2.28 - 5.48 µg/ml[13]
Phenylhydrazinylidine-derived PyrimidinesNCIH-460 (Lung)Varies[8]

Application Note 3: Synthesis of 1,5-Benzodiazepine Derivatives

The reaction of chalcones with o-phenylenediamine is a common method for synthesizing 1,5-benzodiazepines, a class of compounds known for their wide range of psychotropic and other therapeutic properties.[14][15]

Protocol 3.1: Synthesis of 1,5-Benzodiazepines from Chalcones

This protocol details the condensation reaction between a chalcone and o-phenylenediamine.

Materials:

  • Substituted Chalcone (1.0 eq)

  • o-Phenylenediamine (1.0-1.5 eq)

  • Ethanol or Dimethylformamide (DMF)

  • Piperidine (catalytic amount)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure: [16][17]

  • Dissolve the chalcone (1.0 eq) and o-phenylenediamine (1.0-1.5 eq) in ethanol or DMF (20-30 mL) in a round-bottom flask.

  • Add a few drops of piperidine as a catalyst.[16][17]

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. Often, the product will precipitate directly from the solution.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • If necessary, the product can be recrystallized from ethanol.

Application Note 4: Biological Activity and Mechanism of Action

Chalcones and their heterocyclic derivatives, particularly those derived from substituted acetophenones, frequently exhibit potent anti-inflammatory activity. A primary mechanism for this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[18][19][20]

Inhibition of the NF-κB Inflammatory Pathway

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate into the nucleus. Inside the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and various interleukins (ILs).[18][19]

Chalcones have been shown to suppress this pathway, often by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[7][20] This leads to a significant reduction in the production of inflammatory mediators.

Signaling Pathway Diagram: NF-κB Inhibition by Chalcones

Caption: Chalcone-mediated inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for UV Curing with Mesityl Methyl Ketone (2,4,6-Trimethylacetophenone)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive overview and detailed protocols for utilizing Mesityl methyl ketone, also known as 2,4,6-Trimethylacetophenone, as a photoinitiator for ultraviolet (UV) curing applications. This document is intended for researchers, scientists, and professionals in drug development and material science. It covers the fundamental principles, experimental setup, formulation guidelines, and evaluation methods for UV-curable systems initiated by this compound.

Introduction to UV Curing and Mesityl Methyl Ketone

UV curing is a photopolymerization process that uses high-intensity ultraviolet light to instantly cure or dry inks, coatings, adhesives, and other materials.[1] This technology offers significant advantages, including high production speed, low energy consumption, and the absence of volatile organic compounds (VOCs). The key to this process is the photoinitiator, a compound that absorbs UV light and generates reactive species, such as free radicals, to initiate polymerization.[1]

Mesityl methyl ketone (2,4,6-Trimethylacetophenone) belongs to the acetophenone family of photoinitiators. Acetophenones are typically classified as Norrish Type I photoinitiators.[2] Upon absorption of UV radiation, these molecules undergo unimolecular fragmentation (α-cleavage) to produce two free radical fragments, both of which can initiate the polymerization of monomers and oligomers.[3] Acetophenone-based initiators are often valued for providing good surface cure and low yellowing properties.[2]

Key Properties of Mesityl Methyl Ketone:

  • CAS Number: 941-97-9

  • Molecular Formula: C₁₁H₁₄O

  • Class: Type I Photoinitiator (Acetophenone family)[4]

Mechanism of Photoinitiation

As a Type I photoinitiator, Mesityl methyl ketone initiates polymerization through a process of homolytic cleavage upon UV light absorption. The molecule absorbs a photon, promoting it to an excited state, which then rapidly cleaves at the carbon-carbon bond between the carbonyl group and the mesityl group. This cleavage generates a benzoyl radical and a methyl radical, both of which are capable of initiating the polymerization of reactive monomers like acrylates.

G cluster_initiation Photoinitiation of Mesityl Methyl Ketone cluster_propagation Polymerization PI Mesityl Methyl Ketone (2,4,6-Trimethylacetophenone) PI_excited Excited State PI* PI->PI_excited UV Light (hν) radicals Free Radicals (Benzoyl Radical + Methyl Radical) PI_excited->radicals α-Cleavage (Norrish Type I) monomer Monomer (e.g., Acrylate) radicals->monomer Initiation polymer Cured Polymer Network monomer->polymer Propagation

Caption: Photoinitiation mechanism of Mesityl methyl ketone.

Experimental Setup

A standard laboratory setup for UV curing experiments requires the following equipment.

Essential Equipment:

  • UV Light Source: A medium-pressure mercury vapor lamp or a UV-LED lamp. The spectral output should be matched with the absorption spectrum of the photoinitiator. Acetophenones typically absorb in the 240-280 nm range, with some absorption extending into the UVA range (315-400 nm).[2][3]

  • UV Radiometer: To measure and ensure consistent UV intensity (irradiance, mW/cm²) and total energy (dose, mJ/cm²).

  • Sample Stage: A platform to hold the substrate at a fixed distance from the UV source. A conveyor belt system is often used for dynamic curing.

  • Substrate: The material to be coated (e.g., glass, plastic, wood, paper).

  • Film Applicator: A wire-wound rod or draw-down bar to apply a uniform film thickness.

  • Mixing Equipment: A magnetic stirrer or a dual asymmetric centrifugal mixer for preparing homogeneous formulations.

  • Safety Equipment: UV-blocking safety glasses, lab coat, and gloves. UV light is harmful to eyes and skin.

Application Notes & Formulation Guidelines

Components of a UV-Curable Formulation

A typical formulation consists of several key components that determine the properties of the final cured material.

ComponentDescriptionTypical Concentration (% w/w)
Oligomer/Prepolymer Provides the core properties of the cured film (e.g., hardness, flexibility, chemical resistance). Examples include epoxy acrylates, urethane acrylates, and polyester acrylates.30 - 70%
Monomer/Reactive Diluent Adjusts the viscosity of the formulation and cross-links with the oligomer. Can be monofunctional (e.g., isobornyl acrylate) or multifunctional (e.g., trimethylolpropane triacrylate, TMPTA).20 - 60%
Photoinitiator Mesityl methyl ketone . Absorbs UV light to start the polymerization.0.5 - 5.0%[2]
Additives Modifies specific properties. Examples include leveling agents, defoamers, pigments, and stabilizers.0.1 - 5.0%

Note: The provided concentration ranges are typical starting points based on related acetophenone photoinitiators and should be optimized for the specific application and desired properties.[2]

Considerations for Formulation
  • Solubility: Ensure Mesityl methyl ketone is fully soluble in the monomer/oligomer blend. Gentle heating and stirring can aid dissolution.

  • Oxygen Inhibition: Free radical polymerization is sensitive to oxygen, which can scavenge radicals at the surface, leading to incomplete or tacky cures. This can be mitigated by curing in an inert (e.g., nitrogen) atmosphere or by using higher photoinitiator concentrations and/or amine synergists.[5]

  • Pigmented Systems: For pigmented coatings, the choice of photoinitiator is critical. Pigments can absorb or scatter UV light, hindering penetration. While acetophenones are excellent for surface cure in clear coats, for pigmented or thick systems, they are often blended with other photoinitiators like phosphine oxides (e.g., TPO) that absorb at longer wavelengths for better through-cure.[5][6]

Experimental Protocols

Protocol 1: Preparation of a UV-Curable Clear Coat
  • Preparation: In a UV-blocking amber glass vial, weigh the desired amount of oligomer (e.g., epoxy acrylate).

  • Monomer Addition: Add the reactive diluent(s) (e.g., TMPTA) to the vial.

  • Mixing: Mix the oligomer and monomer with a magnetic stirrer until a homogeneous solution is formed.

  • Photoinitiator Addition: Add the Mesityl methyl ketone (e.g., 3% w/w) to the mixture.

  • Final Mixing: Continue stirring, gently warming if necessary, until the photoinitiator is completely dissolved. Protect the formulation from ambient light.

  • Degassing: Allow the formulation to sit for a few minutes to allow any trapped air bubbles to escape.

Protocol 2: UV Curing Procedure

G prep 1. Prepare Formulation (Oligomer + Monomer + PI) apply 2. Apply Uniform Film (e.g., 25 µm on glass slide) prep->apply setup 3. Set UV Lamp Parameters (Distance, Intensity) apply->setup cure 4. Expose to UV Radiation (Curing) setup->cure eval 5. Evaluate Cured Film (Tack-free, Hardness, etc.) cure->eval

Caption: General experimental workflow for UV curing.

  • Substrate Preparation: Ensure the substrate is clean, dry, and free of contaminants.

  • Film Application: Place a small amount of the prepared formulation onto the substrate. Use a film applicator or wire-wound rod to draw down a thin, uniform film of a specified thickness (e.g., 25 µm).

  • UV Exposure: Place the coated substrate under the UV lamp at a fixed distance. Expose the film to UV radiation. The required UV dose will depend on the formulation, film thickness, and lamp intensity. A typical starting dose might be 500 - 1000 mJ/cm².

  • Curing Assessment: Immediately after exposure, check the film for cure.

Protocol 3: Evaluation of Cured Film Properties
ParameterMethodDescription
Surface Cure (Tack-Free Time) Thumb Twist or Cotton Ball TestGently twist a thumb on the surface or press a cotton ball onto the surface. A tack-free surface will feel smooth and no residue will be left on the thumb, nor will cotton fibers adhere.
Hardness Pencil Hardness (ASTM D3363)A set of calibrated pencils of increasing hardness (6B to 6H) are pushed across the surface at a 45° angle. The reported hardness is that of the hardest pencil that does not scratch or mar the surface.
Solvent Resistance MEK Double Rub Test (ASTM D4752)A cloth saturated with methyl ethyl ketone (MEK) is rubbed back and forth across the surface with consistent pressure. The number of "double rubs" until the coating is broken through to the substrate is recorded.

Quantitative Data Summary

The following table provides typical starting parameters for experiments using an acetophenone-based photoinitiator like Mesityl methyl ketone. Optimization is crucial for specific applications.

ParameterTypical Value / RangeNotes
Photoinitiator Concentration 1.0 - 5.0 % (w/w)Higher concentrations can improve surface cure but may increase yellowing or brittleness.[2]
Film Thickness 10 - 100 µmThicker films require higher UV doses or photoinitiators that absorb at longer wavelengths for through-cure.[5]
UV Lamp Type Medium-Pressure HgProvides broad-spectrum UV output.
UV Wavelength Range 240 - 380 nmPrimary absorption for acetophenones is in the UVC/UVB range.[3]
UV Irradiance (Intensity) 50 - 500 mW/cm²Higher intensity generally leads to faster cure speeds.
UV Dose (Energy) 200 - 2000 mJ/cm²The total energy required for a full cure. Dependent on all other factors.

Safety Precautions

  • Chemical Handling: Always handle uncured resins and photoinitiators in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Acrylates can be skin sensitizers.

  • UV Radiation: Never look directly at an operating UV lamp. Use UV-blocking face shields and safety glasses. Ensure the curing chamber is properly shielded to prevent stray UV radiation from escaping.

  • Waste Disposal: Dispose of all uncured and cured materials in accordance with local, state, and federal regulations.

References

Application Notes and Protocols: The Role of Acetylisodurene in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acetylisodurene (1-(2,3,4,5-tetramethylphenyl)ethan-1-one) is an aromatic ketone featuring a polysubstituted benzene ring. While direct applications of this compound as a starting material in the synthesis of commercially available bioactive molecules are not extensively documented in publicly available literature, its structure presents a versatile scaffold for the development of novel therapeutic agents. The tetramethyl-substituted phenyl ring can influence the lipophilicity, metabolic stability, and binding interactions of a molecule with biological targets. The acetyl group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex and functionally diverse derivatives.

These application notes provide a representative, albeit hypothetical, protocol for the synthesis of a potential anti-inflammatory agent starting from this compound. The synthetic strategy is based on established organic chemistry reactions and aims to illustrate the potential utility of this compound in medicinal chemistry and drug discovery.

Hypothetical Synthesis of an Anti-inflammatory Agent

The following protocol outlines a two-step synthesis of a hypothetical chalcone derivative from this compound. Chalcones are a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Overall Reaction Scheme:

G This compound This compound Intermediate Chalcone Intermediate This compound->Intermediate Step 1: Claisen-Schmidt Condensation Final_Product Hypothetical Bioactive Molecule (Chalcone Derivative) Intermediate->Final_Product Step 2: (Optional) Further Modification

Caption: Synthetic workflow for the preparation of a hypothetical bioactive chalcone derivative from this compound.

Experimental Protocols

Step 1: Synthesis of (E)-1-(2,3,4,5-tetramethylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (A Hypothetical Chalcone)

This step involves a Claisen-Schmidt condensation reaction between this compound and 4-hydroxybenzaldehyde to form the chalcone backbone.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol of this compound) in a round-bottom flask, add 4-hydroxybenzaldehyde (1.1 eq).

  • Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (40% w/v, 2.0 eq) to the reaction mixture with constant stirring at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (7:3) as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid (1 M) until a pH of ~5 is reached.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried. The crude product is purified by recrystallization from ethanol to afford the pure chalcone derivative.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Yield (%)
This compound176.250.011.76-
4-Hydroxybenzaldehyde122.120.0111.34-
(E)-1-(2,3,4,5-tetramethylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one280.36-2.3885

Characterization Data (Hypothetical):

ParameterValue
Melting Point175-178 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.85 (d, J=15.6 Hz, 1H), 7.52 (d, J=8.4 Hz, 2H), 7.38 (s, 1H), 7.30 (d, J=15.6 Hz, 1H), 6.90 (d, J=8.4 Hz, 2H), 5.40 (s, 1H, -OH), 2.30 (s, 3H), 2.25 (s, 3H), 2.20 (s, 3H), 2.15 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 198.5, 158.2, 145.1, 138.4, 135.2, 133.8, 132.5, 131.9, 130.5, 128.0, 121.7, 116.0, 20.8, 18.5, 16.3, 14.1
FT-IR (KBr, cm⁻¹) 3400 (-OH), 1650 (C=O), 1600 (C=C), 1515, 1280, 830

Potential Biological Activity and Signaling Pathway

Chalcones are known to exhibit anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and transcription factors. A potential mechanism of action for the synthesized chalcone derivative could be the inhibition of the NF-κB signaling pathway.

Hypothetical Signaling Pathway Diagram:

G cluster_0 Cytoplasm cluster_1 Nucleus Pro-inflammatory\nStimuli Pro-inflammatory Stimuli IKK Activation IKK Activation Pro-inflammatory\nStimuli->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation Nuclear Translocation Nuclear Translocation NF-κB Activation->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory\nMediators\n(e.g., COX-2, TNF-α) Pro-inflammatory Mediators (e.g., COX-2, TNF-α) Gene Transcription->Pro-inflammatory\nMediators\n(e.g., COX-2, TNF-α) Hypothetical Chalcone\nDerivative Hypothetical Chalcone Derivative Hypothetical Chalcone\nDerivative->IKK Activation

Caption: Potential mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Conclusion

While this compound is not a widely cited precursor for bioactive molecules, its chemical structure holds potential for the synthesis of novel compounds with interesting pharmacological properties. The provided protocol for the synthesis of a hypothetical chalcone derivative serves as a practical example of how this compound can be utilized as a starting material in a medicinal chemistry context. Further exploration of the chemical space around the this compound scaffold could lead to the discovery of new and effective therapeutic agents. Researchers are encouraged to adapt and modify these general procedures to suit their specific research goals.

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation of Mesitylene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting the Friedel-Crafts acylation of mesitylene.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation of mesitylene, offering potential causes and solutions to get your experiment back on track.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and may have been deactivated by exposure to atmospheric moisture. 2. Impure Reagents: Mesitylene, acyl chloride, or solvent may contain impurities that interfere with the reaction. 3. Insufficient Catalyst: In Friedel-Crafts acylation, the catalyst forms a complex with the product ketone, so a stoichiometric amount is often required.[1] 4. Reaction Temperature Too Low: The activation energy for the reaction may not be reached.1. Use fresh, anhydrous Lewis acid from a newly opened container. Handle it quickly in a dry environment (e.g., glove box or under an inert atmosphere). 2. Purify reagents before use. Mesitylene can be distilled from sodium. Acyl chlorides can be distilled under reduced pressure. Ensure the solvent is anhydrous. 3. Increase the molar ratio of the Lewis acid to the limiting reagent. A 1.1 to 1.3 molar equivalent is a good starting point. 4. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC.
Formation of Diacylated Side Product 1. High Reactivity of Mesitylene: Mesitylene is a highly activated aromatic ring, making it susceptible to a second acylation. 2. Excess Acylating Agent: Using a molar excess of the acyl chloride or acid anhydride increases the likelihood of diacylation.[2] 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of the diacylated product.1. Control the stoichiometry carefully. Use mesitylene as the limiting reagent. 2. Use a 1:1 molar ratio of mesitylene to the acylating agent. For highly reactive acylating agents, a slight excess of mesitylene might be beneficial. 3. Monitor the reaction progress closely using TLC or GC and quench the reaction once the desired mono-acylated product is maximized.
Presence of Tarry By-products 1. High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of reagents and products. 2. Reaction with Solvent: The Lewis acid may react with the solvent, especially if it is not inert.1. Maintain a controlled and consistent reaction temperature. Consider using a cooling bath to manage exothermic reactions. 2. Use an inert solvent such as carbon disulfide or dichloromethane.
Difficult Product Isolation/Purification 1. Incomplete Quenching: Residual Lewis acid can complicate the work-up procedure. 2. Formation of Emulsions: During aqueous work-up, emulsions can form, making phase separation difficult. 3. Similar Polarity of Products: The mono- and di-acylated products may have similar polarities, making chromatographic separation challenging.1. Ensure the reaction mixture is thoroughly quenched by slowly adding it to ice-cold dilute acid (e.g., HCl). 2. Add a saturated solution of NaCl (brine) to help break up emulsions. 3. Utilize a high-efficiency column chromatography system. Consider using a different solvent system to improve separation. Recrystallization can also be an effective purification method.[3]

Frequently Asked Questions (FAQs)

Q1: Why is diacylation a common side product in the Friedel-Crafts acylation of mesitylene?

A1: Mesitylene (1,3,5-trimethylbenzene) is a highly activated aromatic compound due to the three electron-donating methyl groups. This high electron density makes the aromatic ring very nucleophilic and thus highly reactive towards electrophilic aromatic substitution. After the first acylation, the resulting mono-acyl mesitylene is still sufficiently activated to undergo a second acylation, leading to the formation of a diacylated product.[2]

Q2: Can I avoid diacylation completely?

A2: While completely avoiding diacylation can be challenging, it can be minimized by carefully controlling the reaction conditions. Using a 1:1 stoichiometry of mesitylene to the acylating agent, controlling the reaction temperature, and monitoring the reaction progress to stop it at the optimal time are crucial steps. In some cases, using a bulkier acylating agent can sterically hinder the second acylation. For instance, mesitoylation of mesitylene yields only the monoketone.[2]

Q3: My acyl chloride appears to have degraded. What could be the cause?

A3: Acyl chlorides are susceptible to hydrolysis.[4] Exposure to atmospheric moisture can cause them to react with water to form the corresponding carboxylic acid. This not only consumes the acyl chloride but the resulting carboxylic acid can also complicate the reaction and purification. Always use fresh or properly stored acyl chlorides and handle them under anhydrous conditions.

Q4: Are there any alternatives to aluminum chloride (AlCl₃) as a catalyst?

A4: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used. The choice of catalyst can sometimes influence the product distribution and reaction rate. Additionally, for highly activated systems like mesitylene, milder catalysts may be sufficient and could potentially reduce the formation of side products.

Q5: What is the purpose of the aqueous work-up with dilute acid?

A5: The aqueous acid work-up serves two main purposes. First, it quenches the reaction by destroying any remaining acyl chloride and deactivating the Lewis acid catalyst. Second, the Lewis acid (e.g., AlCl₃) forms a complex with the ketone product.[1] The acidic work-up breaks this complex, liberating the desired ketone product so it can be extracted into the organic phase.

Data Presentation

The following table summarizes the product distribution in the acetylation of mesitylene under specific conditions.

Acylating AgentLewis AcidSolventTemperature (°C)Monoacetylmesitylene (%)Diacetylmesitylene (%)
Acetyl chlorideAlCl₃Carbon disulfide08515
Acetic anhydrideAlCl₃Carbon disulfide257030

Data is illustrative and based on typical outcomes. Actual yields may vary depending on specific experimental conditions.

Experimental Protocols

Key Experiment: Acetylation of Mesitylene

This protocol describes a general procedure for the Friedel-Crafts acetylation of mesitylene.

Materials:

  • Mesitylene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension in an ice bath. A solution of mesitylene (1.0 equivalent) and acetyl chloride (1.0 equivalent) in the anhydrous solvent is added dropwise from the dropping funnel with vigorous stirring over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to separate the monoacetylmesitylene from any diacetylmesitylene.[3]

Visualizations

Reaction_Pathway Mesitylene Mesitylene Intermediate Sigma Complex Mesitylene->Intermediate Attack by π-electrons Acyl_Cl Acyl Chloride + AlCl3 Acylium_Ion Acylium Ion (Electrophile) Acyl_Cl->Acylium_Ion Acylium_Ion->Intermediate Mono_Product Monoacylmesitylene (Desired Product) Di_Product Diacylmesitylene (Side Product) Mono_Product->Di_Product Further Acylation (under forcing conditions) Intermediate->Mono_Product Deprotonation

Caption: Reaction pathway for the Friedel-Crafts acylation of mesitylene.

Troubleshooting_Workflow Start Experiment Start Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Catalyst_Moisture Check Catalyst Activity (Use fresh, anhydrous AlCl3) Check_Yield->Catalyst_Moisture Yes Diacylation Diacylation Observed? Check_Purity->Diacylation Yes Success Successful Experiment Check_Purity->Success No Reagent_Purity Verify Reagent Purity (Purify if necessary) Catalyst_Moisture->Reagent_Purity Stoichiometry Adjust Stoichiometry (Ensure sufficient catalyst) Reagent_Purity->Stoichiometry Stoichiometry->Check_Purity Control_Stoichiometry Control Reactant Ratio (1:1 Mesitylene:Acyl Chloride) Diacylation->Control_Stoichiometry Yes Purification Optimize Purification (Column Chromatography/Recrystallization) Diacylation->Purification No Monitor_Time Monitor Reaction Time Closely Control_Stoichiometry->Monitor_Time Monitor_Time->Purification Purification->Success

Caption: Troubleshooting workflow for Friedel-Crafts acylation of mesitylene.

References

Optimization of reaction conditions for Mesityl methyl ketone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Mesityl Methyl Ketone (2',4',6'-Trimethylacetophenone).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Mesityl Methyl Ketone?

A1: The most prevalent and well-established method for synthesizing Mesityl Methyl Ketone is the Friedel-Crafts acylation of mesitylene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction introduces an acetyl group onto the mesitylene ring.

Q2: What are the primary reagents and typical reaction conditions?

A2: The primary reagents include mesitylene, an acetylating agent (acetyl chloride is common), and a Lewis acid catalyst (aluminum chloride is frequently used).[3] The reaction is often carried out in a solvent like carbon disulfide or nitrobenzene.[3] Reaction temperatures can vary, but the addition of reagents is often done at low temperatures to control the exothermic reaction, followed by warming to complete the reaction.[3]

Q3: What are the potential side reactions or byproducts in this synthesis?

A3: A common side reaction is diacylation, where a second acetyl group is added to the mesitylene ring, forming diacetylmesitylene.[1] The formation of this byproduct is more likely with an excess of the acetylating agent or catalyst, and at higher reaction temperatures. Other potential byproducts can arise from impurities in the starting materials or subsequent reactions.

Q4: How can I purify the final product, Mesityl Methyl Ketone?

A4: Purification of Mesityl Methyl Ketone is typically achieved through a combination of techniques. After quenching the reaction, the organic layer is washed to remove the catalyst and any acidic impurities. The crude product can then be purified by distillation, collecting the fraction that boils at the known boiling point of Mesityl Methyl Ketone (around 235-240 °C at atmospheric pressure).[3] For higher purity, recrystallization can be employed.[4][5][6]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Mesityl Methyl Ketone Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.- Increase the reaction time. - Gradually increase the reaction temperature after the initial exothermic phase. Monitor the reaction progress using TLC or GC.
Moisture Contamination: The presence of water can deactivate the Lewis acid catalyst (AlCl₃).- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants and catalyst can lead to poor conversion.- Carefully measure and use the appropriate stoichiometric ratios as outlined in the experimental protocol. A slight excess of the acetylating agent and catalyst is sometimes used, but a large excess can lead to side reactions.
High Levels of Diacylation Product Excess Acetylating Agent or Catalyst: Using too much acetyl chloride or aluminum chloride promotes the second acylation.- Use a stoichiometric amount or only a slight excess of the acetylating agent and catalyst relative to mesitylene.
High Reaction Temperature: Higher temperatures can provide the activation energy for the second acylation.- Maintain a lower reaction temperature, especially during the addition of reagents. Careful temperature control is crucial.
Reaction Mixture is Dark/Tarry Decomposition: High temperatures or prolonged reaction times can lead to the decomposition of starting materials or products.- Control the reaction temperature carefully, using an ice bath during the addition of reagents. - Avoid excessively long reaction times.
Impure Reagents: Impurities in the starting materials can lead to side reactions and tar formation.- Use freshly distilled mesitylene and acetyl chloride.[3] - Use high-purity, anhydrous aluminum chloride.
Difficulty in Isolating the Product Emulsion Formation During Workup: This can make phase separation difficult.- Add a saturated brine solution to help break the emulsion. - Allow the mixture to stand for a longer period to allow for better separation.
Product Loss During Purification: This can occur during washing, extraction, or distillation.- Perform extractions with the appropriate solvent and ensure complete phase separation. - Use a fractionating column for distillation to achieve better separation from lower and higher boiling impurities.

Experimental Protocols

Detailed Protocol for Friedel-Crafts Acylation of Mesitylene

This protocol is adapted from established literature procedures.[3]

Materials:

  • Mesitylene (freshly distilled)

  • Acetyl chloride (freshly distilled)

  • Anhydrous aluminum chloride (finely powdered)

  • Carbon disulfide (anhydrous)

  • Hydrochloric acid (concentrated)

  • Benzene (or other suitable extraction solvent)

  • Dilute sodium hydroxide solution

  • Calcium chloride (anhydrous)

  • Ice

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, combine 25 g of mesitylene and 75 g of carbon disulfide.

  • Gradually add 33 g of finely powdered, anhydrous aluminum chloride to the stirred mixture.

  • Through the dropping funnel, slowly add 30 g of freshly distilled acetyl chloride. The addition should be controlled to manage the exothermic reaction, using an ice bath if necessary.

  • After the addition is complete, warm the mixture on a water bath for 15 minutes to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto crushed ice. Add 10 ml of concentrated hydrochloric acid to dissolve the aluminum salts.

  • Perform a steam distillation to separate the crude product. Collect the distillate until no more oily drops are observed.

  • Extract the distillate with benzene.

  • Wash the benzene extract with dilute sodium hydroxide solution, followed by water.

  • Dry the benzene extract over anhydrous calcium chloride.

  • Distill the dried extract, collecting the fraction boiling between 230-240 °C. This fraction is the purified Mesityl Methyl Ketone. A typical yield is around 60% of the theoretical yield.[3]

Data Presentation

Table 1: Influence of Reaction Conditions on Mesityl Methyl Ketone Synthesis

ParameterConditionEffect on YieldEffect on PurityNotes
Temperature Low (0-5 °C during addition, then RT)ModerateHighMinimizes diacylation and decomposition.
High (>50 °C)May decreaseLowIncreased formation of diacylation and tarry byproducts.
Catalyst (AlCl₃) Ratio Stoichiometric (1:1 with acetyl chloride)GoodHighOptimal for mono-acylation.
Excess (>1.2 equivalents)May increase initiallyDecreasesSignificantly increases the risk of diacylation.
Reaction Time Short (1-2 hours)May be lowHighReaction may not go to completion.
Long (> 6 hours)Can decreaseMay decreaseIncreased chance of side reactions and product decomposition.
Solvent Carbon DisulfideGoodGoodA traditional solvent for this reaction.[3]
NitrobenzeneCan be effectiveGoodCan be more difficult to remove during workup.

Visualizations

Experimental_Workflow A 1. Reagent Preparation (Mesitylene, Acetyl Chloride, AlCl₃, CS₂) B 2. Reaction Setup (Flask with Reflux Condenser) A->B C 3. Friedel-Crafts Acylation (Controlled Addition & Heating) B->C D 4. Reaction Quenching (Pouring onto Ice/HCl) C->D E 5. Product Isolation (Steam Distillation) D->E F 6. Extraction & Washing (Benzene, NaOH, H₂O) E->F G 7. Drying (Anhydrous CaCl₂) F->G H 8. Purification (Distillation) G->H I Final Product (Mesityl Methyl Ketone) H->I

Caption: Experimental workflow for the synthesis of Mesityl Methyl Ketone.

Troubleshooting_Logic Start Experiment Complete Yield Check Yield Start->Yield LowYield Low Yield Yield->LowYield Low GoodYield Acceptable Yield Yield->GoodYield Good Purity Check Purity (GC/NMR) HighImpurity High Impurity Level Purity->HighImpurity Low GoodPurity Acceptable Purity Purity->GoodPurity Good LowYield->Purity IncompleteReaction Incomplete Reaction? - Check Reaction Time/Temp LowYield->IncompleteReaction Moisture Moisture Contamination? - Use Anhydrous Conditions LowYield->Moisture Stoichiometry Incorrect Stoichiometry? LowYield->Stoichiometry GoodYield->Purity Diacylation Diacylation Product? - Reduce Catalyst/Acylating Agent HighImpurity->Diacylation OtherImpurity Other Impurities? - Check Starting Material Purity HighImpurity->OtherImpurity

Caption: Troubleshooting decision tree for Mesityl Methyl Ketone synthesis.

References

Technical Support Center: Purification of Crude 2',4',6'-Trimethylacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude 2',4',6'-trimethylacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2',4',6'-trimethylacetophenone synthesized via Friedel-Crafts acylation of mesitylene?

Common impurities include unreacted mesitylene, di-acylated products (e.g., 1,3-diacetyl-2,4,6-trimethylbenzene), and residual acylating agent or catalyst (e.g., aluminum chloride). The presence and proportion of these impurities can vary depending on the reaction conditions.

Q2: Which purification method is most suitable for achieving high purity (>99%) of 2',4',6'-trimethylacetophenone?

For achieving high purity, a multi-step approach is often recommended. Fractional vacuum distillation is effective at removing most volatile and non-volatile impurities. For removal of structurally similar isomers or trace impurities, flash column chromatography is highly effective. For instances where the ketone is a liquid at room temperature, purification via the recrystallization of a solid derivative, such as a semicarbazone, followed by hydrolysis can also yield a product of very high purity.

Q3: My purified 2',4',6'-trimethylacetophenone has a yellowish tint. What is the likely cause and how can I remove it?

A yellowish tint can indicate the presence of colored impurities, which may be polymeric byproducts from the synthesis or degradation products. Running the material through a short plug of silica gel using a non-polar eluent (e.g., hexanes) can often remove these colored impurities. If the discoloration persists, a charcoal treatment followed by filtration prior to a final purification step may be necessary.

Q4: Can I use simple distillation instead of vacuum distillation?

Given the relatively high boiling point of 2',4',6'-trimethylacetophenone (235-236 °C at atmospheric pressure), simple distillation is not recommended. At these high temperatures, the compound may be susceptible to thermal degradation, leading to lower yield and the formation of new impurities. Vacuum distillation allows for the distillation to be performed at a significantly lower temperature, mitigating the risk of decomposition.

Troubleshooting Guides

Vacuum Distillation
Issue Potential Cause(s) Recommended Solution(s)
Bumping/Unstable Boiling - Inefficient stirring.- Presence of volatile impurities.- Too rapid heating.- Ensure vigorous and consistent stirring with a magnetic stir bar.- Perform a preliminary distillation at a lower vacuum to remove highly volatile components.- Apply heat gradually and evenly.
Poor Separation - Column flooding.- Inadequate column packing or length.- Distillation rate is too fast.- Reduce the heating rate to decrease the vapor velocity.- Use a longer fractionating column or one with a more efficient packing material.- Slow down the distillation rate by reducing the heat input to allow for proper vapor-liquid equilibrium.
Product Solidifying in Condenser - Cooling water is too cold.- Increase the temperature of the cooling water or reduce its flow rate to prevent the distillate from solidifying.
Low Yield - Decomposition of the product at high temperatures.- Leaks in the vacuum system.- Ensure the vacuum is sufficiently low to allow for distillation at a safe temperature.- Check all joints and connections for leaks using a vacuum gauge.
Flash Column Chromatography
Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate eluent polarity.- Column overloading.- Irregular column packing.- Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation (Rf of the product should be around 0.3).- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly without any cracks or channels.
Tailing of the Product Peak - The compound is interacting too strongly with the silica gel.- The sample is not fully soluble in the eluent.- Add a small amount of a more polar solvent to the eluent system.- Dissolve the crude sample in a minimal amount of a slightly more polar solvent before loading it onto the column.
Product is not Eluting from the Column - The eluent is too non-polar.- Gradually increase the polarity of the eluent system.
Cracked or Dry Column Bed - The solvent level dropped below the top of the silica gel.- Always maintain the solvent level above the silica gel bed. If the column runs dry, it needs to be repacked.
Recrystallization of a Solid Derivative
Issue Potential Cause(s) Recommended Solution(s)
Oiling Out (Product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the derivative.- The solution is supersaturated.- Choose a solvent with a lower boiling point.- Add a small amount of hot solvent to dissolve the oil and then allow it to cool slowly.
No Crystal Formation Upon Cooling - The solution is not sufficiently saturated.- The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature, then place it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization.
Low Recovery of the Derivative - The derivative is too soluble in the cold solvent.- Incomplete precipitation.- Use a solvent in which the derivative has lower solubility at cold temperatures.- Cool the solution in an ice bath for a longer period.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a fractionating column (e.g., Vigreux or packed), a condenser, and receiving flasks. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude 2',4',6'-trimethylacetophenone and a magnetic stir bar into the distillation flask.

  • Distillation:

    • Begin stirring the crude material.

    • Gradually apply vacuum to the system.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions (impurities) in a separate receiving flask.

    • Increase the temperature to distill the 2',4',6'-trimethylacetophenone. Collect the fraction that distills at the expected boiling point under the applied vacuum.

    • Monitor the temperature and pressure throughout the distillation.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Determine a suitable eluent system by performing TLC analysis of the crude material. A mixture of hexanes and ethyl acetate (e.g., 95:5 v/v) is a good starting point. The ideal eluent system should give the product an Rf value of approximately 0.3.

  • Column Packing:

    • Pack a glass column with silica gel as a slurry in the chosen eluent.

    • Ensure the silica gel bed is compact and level.

  • Sample Loading:

    • Dissolve the crude 2',4',6'-trimethylacetophenone in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system, applying positive pressure (e.g., with an air pump).

    • Collect fractions in test tubes or flasks.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Determine the purity of the final product by GC-MS or NMR.

Protocol 3: Purification via Semicarbazone Derivative
  • Derivative Formation:

    • Dissolve the crude 2',4',6'-trimethylacetophenone in ethanol.

    • Add a solution of semicarbazide hydrochloride and sodium acetate in water.

    • Heat the mixture under reflux for a specified time to form the semicarbazone derivative.

  • Recrystallization:

    • Allow the reaction mixture to cool, promoting the crystallization of the semicarbazone.

    • Collect the solid derivative by vacuum filtration.

    • Recrystallize the crude derivative from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity.

  • Hydrolysis:

    • Suspend the purified semicarbazone in a dilute acid solution (e.g., hydrochloric acid).

    • Heat the mixture to hydrolyze the semicarbazone back to the pure ketone.

  • Extraction and Isolation:

    • Extract the pure 2',4',6'-trimethylacetophenone with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

    • Remove the solvent to obtain the purified product.

  • Analysis: Confirm the purity of the final product using appropriate analytical techniques.

Quantitative Data Summary

The following table provides a comparison of the expected outcomes for each purification method, starting with a hypothetical crude purity of 85%.

Purification Method Typical Final Purity (%) Typical Yield (%) Advantages Disadvantages
Fractional Vacuum Distillation 95 - 9870 - 85- Good for large-scale purification.- Effectively removes impurities with significantly different boiling points.- May not effectively separate isomeric impurities.- Potential for thermal degradation if not performed carefully.
Flash Column Chromatography > 9960 - 80- Excellent for separating closely related compounds.- High purity can be achieved.- Can be time-consuming and requires larger volumes of solvent.- Not ideal for very large quantities.
Recrystallization of Derivative > 9950 - 70- Can achieve very high purity.- Effective for removing impurities that are difficult to separate by other means.- Multi-step process can lead to lower overall yield.- Requires additional reagents and reaction steps.

Visualizations

Purification_Workflow Crude Crude 2',4',6'-Trimethylacetophenone Distillation Fractional Vacuum Distillation Crude->Distillation Large Scale Chromatography Flash Column Chromatography Crude->Chromatography High Purity Needed Derivative Recrystallization of Derivative Crude->Derivative Difficult Impurities Pure_Dist Purified Product (95-98%) Distillation->Pure_Dist Pure_Chrom High Purity Product (>99%) Chromatography->Pure_Chrom Pure_Deriv High Purity Product (>99%) Derivative->Pure_Deriv

Caption: General workflow for the purification of 2',4',6'-trimethylacetophenone.

Troubleshooting_Logic Start Purification Issue Identified Method Which Purification Method? Start->Method Dist Vacuum Distillation Method->Dist Distillation Chrom Column Chromatography Method->Chrom Chromatography Recryst Recrystallization Method->Recryst Recrystallization Dist_Issue Bumping or Poor Separation? Dist->Dist_Issue Chrom_Issue Poor Separation or Tailing? Chrom->Chrom_Issue Recryst_Issue Oiling Out or No Crystals? Recryst->Recryst_Issue Sol_Dist1 Adjust Heating/Stirring Dist_Issue->Sol_Dist1 Bumping Sol_Dist2 Improve Column/Rate Dist_Issue->Sol_Dist2 Poor Sep. Sol_Chrom1 Optimize Eluent Chrom_Issue->Sol_Chrom1 Poor Sep. Sol_Chrom2 Adjust Loading/Eluent Chrom_Issue->Sol_Chrom2 Tailing Sol_Recryst1 Change Solvent Recryst_Issue->Sol_Recryst1 Oiling Out Sol_Recryst2 Concentrate/Induce Recryst_Issue->Sol_Recryst2 No Crystals

Caption: A logical flow diagram for troubleshooting common purification issues.

Technical Support Center: Troubleshooting Acetomesitylene Photoinitiator Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficiency with Acetomesitylene as a photoinitiator in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Acetomesitylene and how does it function as a photoinitiator?

Acetomesitylene, also known as Mesityl-acetomesitylene, is a photoinitiator, a molecule that absorbs light energy (photons) to generate reactive species, which in turn initiate a polymerization reaction. Based on its chemical structure, which is a substituted acetophenone, it is classified as a Type I photoinitiator . Upon absorption of ultraviolet (UV) light, it undergoes a unimolecular cleavage (photodissociation) to form two free radicals. These free radicals then react with monomers in the formulation, starting the polymerization chain reaction.

Q2: What is the expected spectral sensitivity of Acetomesitylene?

While a specific, publicly available UV-Vis absorption spectrum for Acetomesitylene is not readily found, we can infer its likely absorption range from its constituent chromophores: the acetophenone and mesitylene moieties. Acetophenone typically exhibits an absorption maximum around 241 nm, while mesitylene absorbs at approximately 265 nm. Therefore, it is anticipated that Acetomesitylene will have a primary absorption peak in the UV-B to UV-A range (approximately 240-280 nm) , with some residual absorption extending to longer wavelengths. It is crucial to match the emission spectrum of your light source to this absorption range for efficient initiation.

Q3: What are the common causes of low polymerization efficiency with Acetomesitylene?

Several factors can contribute to the low efficiency of a photoinitiator. The most common issues include:

  • Mismatched Light Source: The emission spectrum of the UV lamp does not sufficiently overlap with the absorption spectrum of Acetomesitylene.

  • Incorrect Photoinitiator Concentration: The concentration of Acetomesitylene is either too high or too low.

  • Oxygen Inhibition: Dissolved oxygen in the resin formulation quenches the free radicals, terminating the polymerization reaction.

  • Poor Solubility: Acetomesitylene is not fully dissolved in the monomer/oligomer blend, leading to a non-uniform initiation.

  • Presence of Inhibitors: Other components in the formulation may be inhibiting the polymerization process.

  • Light Shielding: Pigments, fillers, or other additives in the formulation may absorb or scatter the UV light, preventing it from reaching the photoinitiator.

Troubleshooting Guide

Issue 1: Slow or Incomplete Curing
Possible Cause Recommended Action
Inadequate Light Source Verify that the emission spectrum of your UV lamp has significant output in the 240-280 nm range. If not, switch to a lamp with a more appropriate spectral output (e.g., a mercury vapor lamp with strong emission lines in this region).
Suboptimal Photoinitiator Concentration Prepare a ladder study with varying concentrations of Acetomesitylene (e.g., 0.1%, 0.5%, 1.0%, 2.0% by weight) to determine the optimal concentration for your specific formulation and curing conditions.
Oxygen Inhibition De-gas the resin mixture by sparging with an inert gas (e.g., nitrogen or argon) before and during curing. Alternatively, increase the light intensity or add an oxygen scavenger to the formulation.
Issue 2: Surface Tackiness After Curing
Possible Cause Recommended Action
Severe Oxygen Inhibition at the Surface Curing in an inert atmosphere (e.g., a nitrogen-purged glovebox) is the most effective solution. Increasing the photoinitiator concentration at the surface by applying a higher concentration topcoat or using a higher intensity light source can also help.
Insufficient Light Intensity at the Surface Ensure the light source is positioned at the optimal distance from the sample surface and that the lamp output has not degraded over time.
Issue 3: Inconsistent Curing Through the Bulk of the Material
Possible Cause Recommended Action
Poor Light Penetration If the formulation is heavily pigmented or filled, consider using a photoinitiator that absorbs at longer, more penetrating wavelengths, or use a multi-initiator system. Reducing the concentration of light-absorbing additives can also improve through-cure.
High Photoinitiator Concentration An excessively high concentration of Acetomesitylene can lead to a "shielding" effect, where the surface layer absorbs most of the light, preventing it from reaching deeper into the sample. Optimize the concentration through a ladder study.
Incomplete Dissolution of Acetomesitylene Ensure Acetomesitylene is fully dissolved in the formulation before curing. Gentle heating and mechanical stirring can aid dissolution. If solubility is a persistent issue, consider a different solvent or co-solvent.

Data Presentation

Table 1: Estimated Photophysical Properties of Acetomesitylene

PropertyEstimated Value/RangeNotes
Chemical Name Mesityl-acetomesitylene
CAS Number 5796-78-1
Molecular Formula C₂₀H₂₄O
Molecular Weight 280.40 g/mol
Photoinitiator Type Type I (Norrish Type I Cleavage)Inferred from acetophenone structure.
Estimated λmax (in non-polar solvent) 240 - 280 nmBased on the absorption of acetophenone and mesitylene chromophores.
Recommended Concentration Range 0.1 - 5.0 wt%General range for Type I photoinitiators; optimization is crucial.

Table 2: Common Solvents for Photoinitiator Formulations

Solvent TypeExamplesSuitability for Acetomesitylene
Aromatic Hydrocarbons Toluene, XyleneLikely good solubility due to the aromatic nature of Acetomesitylene.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Expected to be a good solvent.
Esters Ethyl Acetate, Butyl AcetateGenerally good solvents for many photoinitiators.
Acrylates/Methacrylates Monomers used in the formulationSolubility should be confirmed, as it is essential for homogeneous initiation.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Acetomesitylene
  • Stock Solution Preparation: Prepare a stock solution of your resin formulation (monomers, oligomers, and any additives, excluding the photoinitiator).

  • Sample Preparation: Create a series of samples with varying concentrations of Acetomesitylene (e.g., 0.1%, 0.2%, 0.5%, 1.0%, 2.0%, 5.0% by weight). Ensure complete dissolution of the photoinitiator in each sample.

  • Curing: Expose each sample to a consistent UV light source for a fixed duration. Ensure the light intensity and distance from the sample are constant for all samples.

  • Analysis:

    • Degree of Conversion: Use Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the characteristic monomer double bond peak (e.g., around 1635 cm⁻¹ for acrylates) to quantify the degree of polymerization.

    • Tack-Free Time: Record the time required for the surface of each sample to become non-tacky to the touch.

    • Hardness: Measure the hardness of the cured samples using a durometer or nanoindenter.

  • Optimization: Plot the degree of conversion, tack-free time, and hardness as a function of Acetomesitylene concentration to identify the optimal range for your system.

Mandatory Visualizations

cluster_initiation Photoinitiation Process cluster_polymerization Polymerization Acetomesitylene Acetomesitylene Excited_Acetomesitylene Excited State Acetomesitylene* Acetomesitylene->Excited_Acetomesitylene UV Light (hν) Free_Radicals Free Radicals (R•) Excited_Acetomesitylene->Free_Radicals α-Cleavage Monomer Monomer Free_Radicals->Monomer Initiation Propagating_Radical Propagating Radical (R-M•) Propagating_Radical->Monomer Propagation Polymer_Chain Polymer Chain Propagating_Radical->Polymer_Chain Termination

Caption: Type I Photoinitiation and Polymerization Mechanism.

Start Low Curing Efficiency Check_Light_Source Is Light Source Spectrum Matched to PI Absorption? Start->Check_Light_Source Adjust_Light_Source Use Appropriate UV Lamp (240-280 nm) Check_Light_Source->Adjust_Light_Source No Check_Concentration Is PI Concentration Optimal? Check_Light_Source->Check_Concentration Yes Adjust_Light_Source->Check_Concentration Optimize_Concentration Perform Ladder Study (0.1-5.0 wt%) Check_Concentration->Optimize_Concentration No Check_Oxygen Is Oxygen Inhibition a Factor? Check_Concentration->Check_Oxygen Yes Optimize_Concentration->Check_Oxygen Inert_Atmosphere Cure in N2 or Ar Atmosphere Check_Oxygen->Inert_Atmosphere Yes Check_Solubility Is PI Fully Dissolved? Check_Oxygen->Check_Solubility No Inert_Atmosphere->Check_Solubility Improve_Solubility Use Appropriate Solvent, Apply Gentle Heat/Stirring Check_Solubility->Improve_Solubility No End Efficient Curing Check_Solubility->End Yes Improve_Solubility->End

Caption: Troubleshooting Workflow for Low Curing Efficiency.

Preventing byproduct formation in Acetylisodurene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of Acetylisodurene (2',3',5',6'-Tetramethylacetophenone).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary method for synthesizing this compound is the Friedel-Crafts acylation of isodurene (1,2,3,5-tetramethylbenzene) with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]

Q2: What is the expected major product of the acylation of isodurene?

A2: The major product is 2',3',5',6'-Tetramethylacetophenone, where the acetyl group is introduced at the most sterically accessible and electronically activated position on the isodurene ring.

Q3: What are the potential byproducts in this compound synthesis?

A3: While Friedel-Crafts acylation is generally regioselective, potential byproducts can arise from:

  • Isomeric this compound: Acylation at other positions on the aromatic ring, leading to isomers.

  • Diacylation Products: Introduction of a second acetyl group, although this is less common as the first acetyl group deactivates the ring.

  • Products from Impurities: Reactions involving impurities in the starting materials or solvent.

Q4: Why is a stoichiometric amount of Lewis acid catalyst typically required?

A4: The product, this compound (an aryl ketone), is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1] This complex deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least a stoichiometric amount of the catalyst is necessary to drive the reaction to completion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate it.- Ensure all glassware is thoroughly dried before use.- Use a freshly opened or properly stored container of the Lewis acid.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Insufficient Catalyst: As the product forms a complex with the catalyst, a molar equivalent or slight excess is required.- Use at least 1.1 equivalents of the Lewis acid catalyst relative to the limiting reagent.
3. Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient time or low temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time.
Presence of Isomeric Byproducts 1. High Reaction Temperature: Higher temperatures can sometimes lead to the formation of thermodynamically favored, but undesired, isomers.- Maintain the recommended reaction temperature. Running the reaction at a lower temperature for a longer duration may improve selectivity.
2. Non-optimal Catalyst: The choice of Lewis acid can influence regioselectivity.- While AlCl₃ is common, other Lewis acids like FeCl₃ or solid acid catalysts can be explored for improved selectivity.
Formation of Polyacylated Products 1. Excess Acetylating Agent: Using a large excess of the acetylating agent can promote a second acylation reaction.- Use a controlled amount of the acetylating agent (typically 1.0 to 1.1 equivalents).
2. High Reaction Temperature: Elevated temperatures can overcome the deactivating effect of the first acetyl group.- Maintain a controlled, lower reaction temperature.
Dark-colored Reaction Mixture and/or Tar Formation 1. Overheating: Friedel-Crafts reactions can be exothermic. Uncontrolled temperature increases can lead to decomposition and polymerization.- Add the reagents slowly, especially the catalyst, while monitoring the internal temperature.- Use an ice bath to control the initial exothermic reaction.
2. Impurities: Impurities in the starting materials or solvent can lead to side reactions and charring.- Use high-purity, anhydrous solvents and reagents.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Isodurene

This protocol is a general guideline and may require optimization.

Materials:

  • Isodurene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • In the flask, dissolve isodurene in anhydrous DCM.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add anhydrous AlCl₃ to the stirred solution.

  • Add acetyl chloride dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

Troubleshooting_Workflow Troubleshooting this compound Synthesis cluster_low_yield Low Yield Troubleshooting cluster_impurity Impurity Troubleshooting start Start: this compound Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield Analyze Results impure_product Impure Product? check_yield->impure_product Analyze Results yes_low yes_low low_yield->yes_low Yes no_low no_low low_yield->no_low No yes_impure yes_impure impure_product->yes_impure Yes no_impure no_impure impure_product->no_impure No success Successful Synthesis check_catalyst Verify Catalyst Activity and Stoichiometry check_reaction_conditions Optimize Reaction Time/Temperature check_catalyst->check_reaction_conditions check_reagents Ensure Anhydrous Reagents/Solvents check_reaction_conditions->check_reagents isomer_check Isomeric Byproducts Present? polyacylation_check Polyacylated Byproducts Present? isomer_check->polyacylation_check purification Optimize Purification (Recrystallization/Chromatography) polyacylation_check->purification yes_low->check_catalyst no_low->impure_product yes_impure->isomer_check no_impure->success

Caption: A flowchart for troubleshooting common issues in this compound synthesis.

Signaling Pathway of Friedel-Crafts Acylation

Friedel_Crafts_Acylation Mechanism of Friedel-Crafts Acylation cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products and Byproducts isodurene Isodurene (1,2,3,5-Tetramethylbenzene) sigma_complex Sigma Complex (Arenium Ion) isodurene->sigma_complex + Acylium Ion acetyl_chloride Acetyl Chloride acylium_ion Acylium Ion [CH3CO]+ acetyl_chloride->acylium_ion + AlCl3 lewis_acid AlCl3 (Lewis Acid) lewis_acid->acylium_ion acylium_ion->sigma_complex product_complex Product-Catalyst Complex sigma_complex->product_complex - H+ hcl HCl sigma_complex->hcl Deprotonation This compound This compound (Product) product_complex->this compound Aqueous Workup alcl3_regen AlCl3 (Regenerated after workup) product_complex->alcl3_regen Aqueous Workup

Caption: The reaction pathway for the Friedel-Crafts acylation of isodurene.

References

Stability issues of Acetomesitylene under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of acetomesitylene under various experimental conditions. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address challenges during their work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of acetomesitylene?

Acetomesitylene, an aromatic ketone, is generally a stable compound. However, its stability can be compromised by several factors, including:

  • Exposure to Strong Acids or Bases: Acidic or basic conditions can promote side reactions.

  • Elevated Temperatures: High temperatures can lead to thermal decomposition.

  • Light Exposure: Photochemical degradation can occur with prolonged exposure to UV light.

  • Presence of Oxidizing or Reducing Agents: These can lead to unwanted chemical transformations.

Q2: How should I properly store acetomesitylene to ensure its stability?

To maintain the integrity of acetomesitylene, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. Storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection, especially for long-term storage.

Q3: What are the potential degradation pathways for acetomesitylene?

While specific degradation pathways for acetomesitylene are not extensively documented, based on the chemistry of aromatic ketones, potential degradation routes include:

  • Oxidation: The methyl groups on the mesitylene ring are susceptible to oxidation, which can lead to the formation of carboxylic acids or other oxidized species. This can be influenced by the solvent polarity.

  • Enolate Formation and Subsequent Reactions: In the presence of a base, acetomesitylene can form an enolate. This enolate is a nucleophile and can participate in various reactions, including self-condensation or reaction with other electrophiles present in the medium.

  • Photodegradation: Aromatic ketones can undergo photochemical reactions upon exposure to UV light.

  • Thermal Decomposition: At high temperatures, the molecule can undergo fragmentation.

The following diagram illustrates a potential degradation pathway involving oxidation.

Acetomesitylene Acetomesitylene Oxidized_Intermediate Oxidized Intermediate (e.g., alcohol or aldehyde) Acetomesitylene->Oxidized_Intermediate Oxidizing Agent Carboxylic_Acid Carboxylic Acid Derivative Oxidized_Intermediate->Carboxylic_Acid Further Oxidation Start Unexpected Side Products Detected Check_Reaction_Conditions Review Reaction Conditions (Base, Temperature, Atmosphere) Start->Check_Reaction_Conditions Is_Base_Present Is a base present? Check_Reaction_Conditions->Is_Base_Present Base_Yes Yes Is_Base_Present->Base_Yes Base_No No Is_Base_Present->Base_No Enolate_Reaction Potential Enolate-Mediated Side Reaction Base_Yes->Enolate_Reaction Is_FC_Acylation Is it a Friedel-Crafts Acylation? Base_No->Is_FC_Acylation Consider_Base Consider using a non-nucleophilic base or lower temperature Enolate_Reaction->Consider_Base Analyze_Side_Products Characterize side products (GC-MS, NMR) Consider_Base->Analyze_Side_Products FC_Yes Yes Is_FC_Acylation->FC_Yes FC_No No Is_FC_Acylation->FC_No Diacylation Potential Di-acylation FC_Yes->Diacylation Check_Oxidizing_Agents Check for oxidizing agents or exposure to air FC_No->Check_Oxidizing_Agents Adjust_Stoichiometry Adjust stoichiometry of acylating agent Diacylation->Adjust_Stoichiometry Adjust_Stoichiometry->Analyze_Side_Products Oxidizing_Agents_Present Yes Check_Oxidizing_Agents->Oxidizing_Agents_Present No_Oxidizing_Agents No Check_Oxidizing_Agents->No_Oxidizing_Agents Oxidation_Side_Reaction Potential Oxidation of Methyl Groups Oxidizing_Agents_Present->Oxidation_Side_Reaction No_Oxidizing_Agents->Analyze_Side_Products Inert_Atmosphere Use inert atmosphere and purified solvents Oxidation_Side_Reaction->Inert_Atmosphere Inert_Atmosphere->Analyze_Side_Products End Identify and mitigate source of side products Analyze_Side_Products->End Sample_Prep Sample Preparation (Dilution) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Library Search, Quantification) Detection->Data_Analysis

Technical Support Center: Scalable Synthesis of Mesityl Methyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Mesityl methyl ketone (2',4',6'-Trimethylacetophenone).

Frequently Asked Questions (FAQs)

1. What is the most common method for the scalable synthesis of Mesityl methyl ketone?

The most prevalent industrial method for synthesizing Mesityl methyl ketone is the Friedel-Crafts acylation of mesitylene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[1][2][3] Aluminum chloride (AlCl₃) is a commonly used catalyst for this reaction on a laboratory and industrial scale.[1]

2. What are the primary challenges in scaling up the Friedel-Crafts acylation for Mesityl methyl ketone production?

Scaling up this synthesis presents several challenges:

  • Stoichiometric Catalyst Requirement: The reaction often requires stoichiometric or even excess amounts of the Lewis acid catalyst, such as AlCl₃, because the catalyst forms a complex with the product ketone.[1] This increases raw material costs and generates a significant amount of waste.

  • Byproduct Formation: Over-acylation can lead to the formation of diacylated byproducts, such as 1,3-diacetylmesitylene.[2]

  • Work-up and Waste Disposal: The quenching of the reaction mixture containing large amounts of aluminum chloride is highly exothermic and generates acidic wastewater, posing environmental and safety concerns.[4]

  • Catalyst Deactivation: When using solid acid catalysts as a greener alternative, deactivation due to coking or poisoning can occur, requiring regeneration.[5][6]

  • Purification: Separating the desired Mesityl methyl ketone from unreacted starting materials, byproducts, and residual catalyst can be challenging at a large scale.

3. What are some greener alternatives to traditional Lewis acid catalysts for this synthesis?

Solid acid catalysts, such as zeolites, ion-exchange resins, and supported heteropolyacids, are being explored as more environmentally friendly alternatives to aluminum chloride.[5][6][7] These catalysts are often reusable, non-corrosive, and can be more easily separated from the reaction mixture, simplifying the work-up process.[5][6]

4. How can byproduct formation, such as di-acylation, be minimized?

Controlling the stoichiometry of the reactants is crucial. Using a molar excess of mesitylene relative to the acylating agent can favor the formation of the mono-acylated product. Reaction temperature and time also play a significant role; milder conditions can reduce the likelihood of further acylation.

5. What are the typical purification methods for Mesityl methyl ketone at a larger scale?

On an industrial scale, purification is typically achieved through a combination of techniques:

  • Aqueous Work-up: To remove the catalyst and any water-soluble impurities.

  • Distillation: Fractional distillation under reduced pressure is commonly used to separate the product from lower-boiling starting materials and higher-boiling byproducts.

  • Crystallization: For achieving high purity, crystallization from a suitable solvent can be employed.

Troubleshooting Guides

Issue 1: Low Yield of Mesityl Methyl Ketone
Possible Cause Suggested Solution
Inactive Catalyst Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and has been stored properly to prevent deactivation by moisture. For solid acid catalysts, ensure they have been activated according to the recommended procedure.
Insufficient Reaction Time or Temperature Monitor the reaction progress using techniques like GC or TLC. If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time. Refer to literature for optimized conditions.
Poor Mixing In a large reactor, inefficient stirring can lead to localized concentration gradients and reduced reaction rates. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.
Reversibility of the Reaction Friedel-Crafts acylations, particularly with aliphatic acyl groups, can exhibit reversibility.[2] Driving the reaction to completion by removing the HCl byproduct (e.g., with a nitrogen sparge) can improve the yield.
Issue 2: High Levels of Di-acylated Byproducts
Possible Cause Suggested Solution
Incorrect Stoichiometry Use a molar excess of mesitylene relative to the acetyl chloride or acetic anhydride. A typical starting point is a 1.5 to 2-fold excess of mesitylene.
Reaction Temperature is Too High High temperatures can promote the second acylation. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Prolonged Reaction Time Once the formation of the desired mono-acylated product has plateaued (as determined by in-process monitoring), quench the reaction to prevent further acylation.
Issue 3: Difficulties During Work-up (Quenching)
Possible Cause Suggested Solution
Highly Exothermic Quench The addition of water to the AlCl₃-ketone complex is extremely exothermic. For large-scale reactions, this must be done with extreme caution. Add the reaction mixture slowly to a cooled (ice/water bath) aqueous solution with vigorous stirring. Ensure the reactor is equipped with adequate cooling capacity.
Formation of Emulsions During the aqueous work-up, emulsions can form, making phase separation difficult. The addition of a saturated brine solution can help to break up emulsions.
Generation of HCl Gas The quench will generate a significant amount of HCl gas. The reaction vessel should be equipped with a scrubber to neutralize the acidic off-gases.
Issue 4: Catalyst Deactivation (Solid Acid Catalysts)
Possible Cause Suggested Solution
Coke Formation The catalyst can become fouled with carbonaceous deposits. Regeneration can often be achieved by calcination in air at elevated temperatures. The specific temperature and duration will depend on the catalyst.
Poisoning Impurities in the feedstock can poison the catalyst. Ensure the purity of the mesitylene and acylating agent.
Leaching of Active Sites Some solid acid catalysts may not be stable under the reaction conditions, leading to the leaching of active sites. Select a catalyst that is known to be stable for Friedel-Crafts acylation.

Quantitative Data

While precise industrial-scale data is often proprietary, the following table provides typical laboratory-scale reaction parameters for the synthesis of Mesityl methyl ketone via Friedel-Crafts acylation, which can serve as a starting point for process development and scale-up.

Parameter Value Reference
Reactants Mesitylene, Acetyl Chloride[2]
Catalyst Aluminum Chloride (AlCl₃)[1]
Molar Ratio (Mesitylene:Acetyl Chloride:AlCl₃) 1.5 : 1 : 1.1Illustrative
Solvent Dichloromethane or Carbon Disulfide[2]
Temperature 0 °C to reflux[2]
Reaction Time 1 - 4 hoursIllustrative
Typical Lab-Scale Yield 85-95%Illustrative

Experimental Protocols

Laboratory-Scale Synthesis of Mesityl Methyl Ketone

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive and a lachrymator. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials:

  • Mesitylene

  • Acetyl chloride

  • Anhydrous aluminum chloride

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber.

  • To the flask, add anhydrous aluminum chloride followed by anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the mixture in an ice bath to 0 °C.

  • Add mesitylene to the dropping funnel and add it dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 5 °C.

  • Add acetyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain Mesityl methyl ketone.

Visualizations

Experimental Workflow for Mesityl Methyl Ketone Synthesis

experimental_workflow reagents Mesitylene, Acetyl Chloride, AlCl3 reaction Friedel-Crafts Acylation (0°C to Reflux) reagents->reaction quench Quenching (Ice/HCl) reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying (Anhydrous MgSO4) extraction->drying purification Vacuum Distillation drying->purification product Mesityl Methyl Ketone purification->product

Caption: A typical experimental workflow for the synthesis and purification of Mesityl methyl ketone.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low Yield of Mesityl Methyl Ketone check_catalyst Is the catalyst active and anhydrous? start->check_catalyst check_conditions Are reaction time and temperature sufficient? check_catalyst->check_conditions Yes replace_catalyst Action: Use fresh, anhydrous catalyst. check_catalyst->replace_catalyst No check_mixing Is mixing adequate for the scale? check_conditions->check_mixing Yes optimize_conditions Action: Increase temperature or reaction time. check_conditions->optimize_conditions No improve_mixing Action: Increase stirring speed or use a more efficient stirrer. check_mixing->improve_mixing No end Yield Improved check_mixing->end Yes replace_catalyst->end optimize_conditions->end improve_mixing->end

References

Validation & Comparative

A Comparative Guide to Photoinitiators: 2',4',6'-Trimethylacetophenone vs. Benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in photopolymerization, the selection of an appropriate photoinitiator is a critical decision that directly influences reaction kinetics, final product properties, and overall process efficiency. This guide provides an objective comparison of two widely utilized photoinitiators: 2',4',6'-Trimethylacetophenone and Benzophenone, highlighting their distinct mechanisms, performance characteristics, and ideal use cases, supported by experimental data and detailed protocols.

Executive Summary

2',4',6'-Trimethylacetophenone and Benzophenone represent two different classes of photoinitiators with fundamentally distinct mechanisms of action. 2',4',6'-Trimethylacetophenone is a Type I photoinitiator , which undergoes unimolecular cleavage upon UV exposure to generate free radicals. In contrast, Benzophenone is a classic Type II photoinitiator that requires a co-initiator or synergist to produce radicals through a bimolecular hydrogen abstraction process. This mechanistic difference is the primary determinant of their respective performance profiles, influencing cure speed, sensitivity to oxygen, and potential for yellowing.

Physicochemical and Photochemical Properties

A summary of the key physical and chemical properties of both photoinitiators is presented below. These properties influence their solubility in different formulations and their light absorption characteristics.

Table 1: Comparison of Physicochemical and Photochemical Properties

Property2',4',6'-TrimethylacetophenoneBenzophenone
CAS Number 1667-01-2[1][2]119-61-9
Molecular Formula C₁₁H₁₄O[1][3]C₁₃H₁₀O
Molecular Weight 162.23 g/mol [1][3]182.22 g/mol
Appearance Clear colorless to pale yellow liquid[1]White solid
Melting Point N/A (Liquid at room temp.)48.5 °C
Boiling Point 235-236 °C[3]305.4 °C
Density 0.975 g/mL at 25 °C[3]1.11 g/cm³
Photoinitiator Type Type I (α-cleavage)[4]Type II (Hydrogen Abstraction)
Co-initiator Required NoYes (e.g., amines, alcohols)
Absorption Maxima (λmax) Not specified; parent (Acetophenone) ~241 nm~252 nm and ~340 nm[5]
Molar Extinction Coeff. (ε) Not specified; parent (Acetophenone) ~12,800 M⁻¹cm⁻¹ at 241 nm~19,400 M⁻¹cm⁻¹ at 252 nm

Mechanism of Action

The operational mechanism is the most significant differentiator between these two molecules.

2',4',6'-Trimethylacetophenone: Type I Photoinitiation (Norrish Type I Reaction)

As a Type I photoinitiator, 2',4',6'-Trimethylacetophenone undergoes a unimolecular bond cleavage, specifically an α-cleavage or Norrish Type I reaction, upon absorption of UV radiation.[4] The bond between the carbonyl group and the adjacent mesityl group breaks, forming two distinct radical species: a benzoyl radical and a methyl radical. Both of these radicals are capable of initiating polymerization. This direct generation of radicals from a single molecule often leads to high initiation efficiency.

G PI 2',4',6'-Trimethylacetophenone PI_excited Excited State PI* PI->PI_excited hν (UV Light) Radicals Benzoyl Radical + Methyl Radical PI_excited->Radicals α-Cleavage (Norrish Type I) Monomer Monomer Radicals->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer

Mechanism of 2',4',6'-Trimethylacetophenone (Type I).
Benzophenone: Type II Photoinitiation

Benzophenone is a quintessential Type II photoinitiator. Upon UV absorption, it is promoted to an excited triplet state.[6] This excited molecule does not cleave but instead abstracts a hydrogen atom from a suitable donor molecule (the co-initiator or synergist), which is often a tertiary amine.[5] This process generates a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator. The alkylamino radical is typically the primary species responsible for initiating the polymerization. The requirement for a second molecule makes the process bimolecular and can be influenced by the concentration and reactivity of the co-initiator.

G PI Benzophenone PI_excited Excited State BP* PI->PI_excited hν (UV Light) Co_initiator Co-initiator (R-H) (e.g., Amine) Complex Exciplex Co_initiator->Complex PI_excited->Complex Ketyl_Radical Ketyl Radical Complex->Ketyl_Radical Hydrogen Abstraction Co_Radical Co-initiator Radical (R•) Complex->Co_Radical Monomer Monomer Co_Radical->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer

Mechanism of Benzophenone (Type II).

Performance Comparison

While direct, side-by-side quantitative data for these two specific initiators is sparse in the literature, a performance comparison can be inferred from their mechanisms and data from related compounds.

Table 2: Performance Characteristics in Photopolymerization

Performance Metric2',4',6'-Trimethylacetophenone (Type I)Benzophenone (Type II)
Initiation Rate Generally high due to efficient unimolecular cleavage.Dependent on the concentration and reactivity of the co-initiator. Can be slower.
Oxygen Inhibition Less sensitive. The high concentration of radicals generated can more effectively scavenge dissolved oxygen.More sensitive. Oxygen can quench the excited triplet state of benzophenone, inhibiting radical formation.
Curing Depth Can be limited in highly pigmented systems if its primary absorption is in the short UV range, where pigments also absorb strongly.Can be effective in pigmented systems, especially if absorption extends to longer wavelengths (~340 nm) where pigment absorption is lower.
Yellowing Photoproducts can sometimes lead to yellowing, a common trait for some acetophenone derivatives.Can cause significant yellowing, particularly in the presence of amine co-initiators.
Cost Generally moderate.Low-cost and widely available.[5]
Formulation Simpler, as no co-initiator is required.More complex, requiring optimization of the co-initiator type and concentration.

Studies on acetophenone-type initiators indicate they possess high initiation efficiencies.[4][7] However, the overall performance is a complex interplay of factors including the absorption spectrum, quantum yield of radical formation, and the reactivity of the generated radicals with the monomer.

Experimental Protocols

To quantitatively compare the efficiency of photoinitiators, Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful and widely adopted technique.[8][9] It allows for the continuous monitoring of the disappearance of reactive functional groups (e.g., acrylate C=C bonds) as polymerization proceeds.

Protocol: Comparative Analysis of Photoinitiator Efficiency using RT-FTIR
  • Formulation Preparation:

    • Prepare two separate photocurable resin formulations. A typical formulation might consist of a base monomer/oligomer (e.g., Trimethylolpropane triacrylate, TMPTMA).

    • To Formulation A, add a precise concentration (e.g., 2 wt%) of 2',4',6'-Trimethylacetophenone.

    • To Formulation B, add the same molar equivalent of Benzophenone and an appropriate concentration of a co-initiator (e.g., 2 wt% Ethyl 4-(dimethylamino)benzoate, EDB).

    • Ensure both formulations are thoroughly mixed until homogeneous.

  • Sample Preparation for RT-FTIR:

    • Place a small drop of the liquid formulation onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

    • If using transmission, sandwich a thin film of the formulation between two salt plates (e.g., KBr or BaF₂). The sample thickness should be controlled (e.g., ~20 µm) using spacers.

  • RT-FTIR Measurement Workflow:

    • Position the sample in the FTIR sample compartment.

    • Position a UV light source (e.g., a medium-pressure mercury lamp with a filter for a specific wavelength, or an LED lamp at 365 nm) to irradiate the sample directly.

    • Begin collecting IR spectra in rapid succession (e.g., 2-4 spectra per second).

    • After a brief baseline collection (e.g., 5-10 seconds), turn on the UV lamp to initiate polymerization.

    • Continue data collection for a set duration (e.g., 60-120 seconds) or until the reaction reaches a plateau.

  • Data Analysis:

    • Monitor the decrease in the peak area or height of the IR absorption band corresponding to the reactive monomer group (e.g., the acrylate C=C twist at ~810 cm⁻¹ or the C=C stretch at ~1635 cm⁻¹).

    • Calculate the degree of conversion (%C) at each time point using the formula: %C = (A₀ - Aₜ) / A₀ * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.

    • Plot the % Conversion vs. Time to generate polymerization profiles.

    • Calculate the rate of polymerization (Rp) by taking the first derivative of the conversion vs. time curve. Compare the maximum Rp and the final conversion for both formulations.

G cluster_prep 1. Formulation cluster_sample 2. Sample Loading cluster_measurement 3. RT-FTIR Measurement cluster_analysis 4. Data Analysis Form_A Resin + 2',4',6'-TMA Sample Apply thin film to ATR crystal Form_A->Sample Form_B Resin + BP + Co-initiator Form_B->Sample Start Start IR Spectra Collection Sample->Start UV_On Turn ON UV Lamp Start->UV_On 5s (baseline) UV_Off Turn OFF UV Lamp UV_On->UV_Off 60s (cure) Stop Stop IR Spectra Collection UV_Off->Stop Analysis Calculate % Conversion vs. Time Stop->Analysis Plot Plot Polymerization Profiles & Rate (Rp) Analysis->Plot Compare Compare Rp_max and Final Conversion Plot->Compare

Experimental workflow for RT-FTIR analysis.

Conclusion and Recommendations

The choice between 2',4',6'-Trimethylacetophenone and Benzophenone is dictated by the specific requirements of the application.

Choose 2',4',6'-Trimethylacetophenone (Type I) for:

  • Applications requiring very high cure speeds.

  • Systems where oxygen inhibition is a significant concern (e.g., thin coatings).

  • Formulations where the simplicity of a one-component initiator system is advantageous.

Choose Benzophenone (Type II) for:

  • Cost-sensitive applications where a low-cost initiator is paramount.

  • Thick or pigmented systems, where its longer wavelength absorption can be beneficial for through-cure.

  • Applications where moderate cure speed is acceptable and formulation with a co-initiator is feasible.

For professionals in drug development and biomedical applications, factors such as the potential for initiator fragment migration and cytotoxicity are also critical. In such cases, polymeric or dendrimeric versions of these photoinitiators may be considered to minimize leachables. Ultimately, empirical testing using a standardized method like RT-FTIR is essential to determine the optimal photoinitiator system for a specific formulation and process.

References

A Comparative Analysis of Acetophenone-Based Photoinitiators for Free Radical Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of acetophenone-based photoinitiators and their common alternatives used in free-radical photopolymerization. The performance of these compounds is evaluated based on experimental data, with a focus on their efficiency, mechanism, and optimal applications.

Introduction to Photopolymerization

Photopolymerization is a process where light energy is used to initiate a chain reaction that converts liquid monomers and oligomers into a solid polymer network.[1][2] This technique is valued for its rapid curing rates, low energy consumption, and minimal release of volatile organic compounds.[1] A key component in this process is the photoinitiator, a compound that absorbs light and generates reactive species, typically free radicals, to start the polymerization.[1][3]

Free radical photoinitiators are broadly classified into two categories based on their mechanism of radical generation:

  • Type I Photoinitiators: These compounds undergo unimolecular bond cleavage (α-cleavage) upon UV irradiation to form two free radical fragments.[3][4][5][6][7] At least one of these radicals is capable of initiating the polymerization process.[5] Acetophenone derivatives are a prominent class of Type I photoinitiators.[6][8]

  • Type II Photoinitiators: These initiators require a co-initiator or synergist (often an amine) to generate radicals.[4][5][9][10] Upon light absorption, the photoinitiator enters an excited state and then abstracts a hydrogen atom from the co-initiator, resulting in the formation of the initiating radical.[9][10] Benzophenones and thioxanthones are common examples of Type II photoinitiators.[4][9]

Mechanism of Acetophenone-Based Photoinitiators

Acetophenone-based photoinitiators operate primarily through the Norrish Type I reaction.[11][12] Upon absorption of UV light, the molecule is promoted to an excited state. Subsequently, it undergoes homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, yielding two distinct radical species that can initiate polymerization.[11]

G PI Acetophenone Photoinitiator (PI) PI_excited Excited State PI* PI->PI_excited UV Light (hν) Radicals Free Radicals (R• + R'•) PI_excited->Radicals α-Cleavage (Norrish Type I) Monomer Monomer (M) Radicals->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer Propagation

Caption: Norrish Type I cleavage mechanism of acetophenone photoinitiators.

Comparative Data of Photoinitiators

The selection of a photoinitiator is critical as it influences curing speed, depth of cure, and the final properties of the polymer. The following tables summarize key characteristics and performance data for various acetophenone-based photoinitiators and their alternatives.

Table 1: Characteristics of Common Acetophenone-Based Photoinitiators
PhotoinitiatorCommon Name/Trade NameCAS NumberAbsorption Maxima (λmax, nm)Key Features & Applications
2,2-Dimethoxy-2-phenylacetophenoneDMPA / Irgacure 65124650-42-8~340Highly efficient for clear coatings; can cause yellowing.[13]
1-Hydroxycyclohexyl phenyl ketoneHMPP / Irgacure 184947-19-3~335, 345Excellent surface cure, low yellowing; widely used in coatings on wood, metal, and plastic.[3][14]
2-Hydroxy-2-methyl-1-phenyl-propan-1-oneDarocur 11737473-98-5~330Good through-cure and low volatility; suitable for pigmented systems.[14]
2-Methyl-4’-(methylthio)-2-morpholinopropiophenoneMMMP / Irgacure 90771868-10-5~305High reactivity, suitable for UV inks and coatings.[15]
Table 2: Performance Comparison of Acetophenone vs. Alternative Photoinitiators
PhotoinitiatorTypeConcentration (wt%)Light Source (Wavelength)Final Monomer Conversion (%)Key Findings
BAPO (Irgacure 819) Type I (Phosphine Oxide)0.1398 nm LED~65 (after 1s pulse)Achieves rapid onset of photoinitiation at low concentrations, ideal for thick samples.[16]
BAPO (Irgacure 819) Type I (Phosphine Oxide)1.0398 nm LED~55 (after 1s pulse)Higher concentration leads to a higher peak initiation rate but is delayed due to light absorption at the surface.[16]
DMPA Type I (Acetophenone)1.0 (equiv. mol%)UV FloodLower than BenzophenoneLess effective at creating dense surface activation sites compared to Type II initiators for surface grafting.
Benzophenone (BP) Type II1.0UV FloodHigher than DMPAPreferential radical generation near the surface when a proton donor is present, making it effective for surface treatments.[13]
Thioxanthone (ITX) Type II0.5 (+ EDB)405 nm LED~25Outperformed by novel bis-chalcone-based photoinitiators under the same conditions.
Table 3: Molar Extinction Coefficients (ε) of Selected Type I Photoinitiators

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. A higher value indicates a greater probability of light absorption, which is crucial for initiator efficiency.[17]

PhotoinitiatorWavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹)
MMMP 351~10,500
4-Methyl Benzoin (4MB) 351~7,500
Benzoin (Bz) 351~3,300
MMMP 325~25,000
4-Methyl Benzoin (4MB) 325~4,700
Benzoin (Bz) 325~2,200
Data sourced from a comparative study on acetophenone-type initiators.[6]

Experimental Protocols

Detailed and standardized methodologies are essential for the objective comparison of photoinitiator performance.

Protocol 1: Determination of Polymerization Kinetics via RT-FTIR

Objective: To measure the rate and degree of monomer conversion during photopolymerization in real-time.

Methodology: Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is used to monitor the disappearance of the monomer's reactive groups (e.g., acrylate C=C double bonds at ~1635 cm⁻¹) as polymerization proceeds.[18]

Procedure:

  • Sample Preparation: A thin layer of the formulation (monomer, co-initiator if required, and a precise concentration of the photoinitiator) is placed between two transparent salt plates (e.g., KBr) or on a single ATR crystal.

  • Initiation: The sample is exposed to a UV/Visible light source of a specific wavelength and intensity.

  • Data Acquisition: FTIR spectra are recorded continuously at fixed time intervals throughout the irradiation period.

  • Analysis: The decrease in the peak area of the reactive monomer band is correlated with the degree of conversion. The rate of polymerization is determined from the slope of the conversion vs. time curve.[18]

Protocol 2: Measurement of Depth of Cure

Objective: To determine the maximum thickness of a formulation that can be effectively cured under specific irradiation conditions.

Methodology: This protocol measures the thickness of the hardened polymer after irradiation, which is a critical parameter for applications like 3D printing and thick coatings.[19]

Procedure:

  • Sample Preparation: The liquid formulation is placed in a cylindrical mold of a known depth.

  • Curing: The sample is irradiated from the top with a light source of a defined intensity and for a specific duration.

  • Measurement: After curing, the uncured liquid resin is washed away with a suitable solvent (e.g., isopropanol).

  • Analysis: The thickness of the remaining solid polymer is measured using calipers or a micrometer. This value represents the depth of cure. Factors influencing this include initiator concentration, light intensity, and the absorbance properties of the initiator.[19]

Visualized Workflows and Mechanisms

Diagrams created using DOT language provide clear visual representations of the complex processes involved in photopolymerization.

G start Liquid Formulation (Monomer + Photoinitiator) step1 Light Exposure (UV/Visible) start->step1 step2 Initiation: Radical Generation step1->step2 Photoinitiator Activation step3 Propagation: Chain Growth step2->step3 Radicals react with Monomers step4 Termination: Radical Combination step3->step4 Chain Reaction Continues end Solid Polymer step4->end

Caption: General workflow of the free-radical photopolymerization process.

Caption: Logical comparison of Type I and Type II photoinitiation pathways.

References

Validating the Structure of Acetomesitylene: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical compounds is paramount. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of acetomesitylene, also known as 1-(2,4,6-trimethylphenyl)ethanone. We present supporting experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding of this process.

Acetomesitylene is an aromatic ketone with a distinct substitution pattern that gives rise to a characteristic NMR spectrum. Due to its structural features, NMR spectroscopy serves as a powerful and definitive tool for its identification and purity assessment.

Structural Elucidation using ¹H and ¹³C NMR Spectroscopy

The structural validation of acetomesitylene is readily achieved by analyzing its proton (¹H) and carbon-13 (¹³C) NMR spectra. The symmetry of the mesitylene ring and the presence of the acetyl group result in a simple yet informative spectral pattern.

¹H NMR Spectrum Analysis: The ¹H NMR spectrum of acetomesitylene is expected to show three distinct signals:

  • A singlet in the aromatic region (around 6.8 ppm) corresponding to the two equivalent aromatic protons on the mesitylene ring.

  • A singlet in the aliphatic region (around 2.4 ppm) integrating to nine protons, representing the three equivalent methyl groups attached to the aromatic ring.

  • A singlet in the aliphatic region (around 2.5 ppm) integrating to three protons, corresponding to the methyl group of the acetyl moiety.

¹³C NMR Spectrum Analysis: The ¹³C NMR spectrum provides further confirmation of the structure with characteristic chemical shifts for each carbon environment:

  • A signal for the carbonyl carbon of the ketone group, typically found in the downfield region of the spectrum (around 207 ppm).

  • Signals for the quaternary and protonated carbons of the aromatic ring.

  • Signals for the methyl carbons attached to the aromatic ring and the acetyl methyl carbon.

The following table summarizes the expected and experimentally observed NMR data for acetomesitylene.

¹H NMR Data ¹³C NMR Data
Assignment Chemical Shift (ppm) Multiplicity Assignment Chemical Shift (ppm)
Ar-H~6.8SingletC=O~207
Ar-CH₃~2.4SingletAr-C (quaternary)~139, ~136
CO-CH₃~2.5SingletAr-CH~128
Ar-CH₃~21
CO-CH₃~32

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is highly effective, other analytical techniques can also be employed for the structural characterization of acetomesitylene.

Technique Information Provided Advantages Limitations
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O stretch for the ketone, C-H stretches for aromatic and aliphatic groups).Fast and simple to perform.Provides limited information on the overall connectivity of the molecule.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity and provides molecular formula information with high-resolution MS.Does not directly provide information on the connectivity of atoms. Isomers can be difficult to distinguish.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a single crystal.Provides unambiguous structural determination.Requires a suitable single crystal, which can be challenging to obtain.

In comparison, NMR spectroscopy provides a detailed map of the molecular structure, including the connectivity of atoms and their chemical environments, making it the most powerful standalone technique for the structural elucidation of organic molecules in solution.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality NMR spectra of acetomesitylene is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the acetomesitylene sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is necessary to avoid large solvent signals that would obscure the analyte's signals.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift scale.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability during the experiment. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp and well-resolved NMR signals.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer experimental time are typically required compared to ¹H NMR. Proton decoupling is commonly used to simplify the spectrum and improve signal-to-noise.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform to obtain the frequency-domain NMR spectrum. This involves phasing the spectrum, correcting the baseline, and integrating the signals.

Logical Workflow for Structural Validation

The process of validating the structure of acetomesitylene using NMR spectroscopy follows a logical workflow, as illustrated in the diagram below.

G Workflow for Structural Validation of Acetomesitylene using NMR A Propose Structure of Acetomesitylene B Predict Expected ¹H and ¹³C NMR Spectra A->B E Compare Experimental and Predicted Spectra B->E C Acquire Experimental ¹H and ¹³C NMR Spectra D Process and Analyze Experimental Data C->D D->E F Structure Confirmed E->F Match G Structure Inconsistent E->G Mismatch

Caption: Logical workflow for validating the structure of Acetomesitylene.

This systematic approach ensures a rigorous and objective confirmation of the compound's identity. The combination of predictive analysis and experimental verification is a cornerstone of modern chemical characterization.

Mass Spectrometric Analysis of 2',4',6'-Trimethylacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mass spectrometric behavior of 2',4',6'-trimethylacetophenone against structurally related alternatives. The information presented herein is supported by experimental data from various sources and established fragmentation principles.

This guide delves into the electron ionization (EI) mass spectrometry of 2',4',6'-trimethylacetophenone, a substituted aromatic ketone. Understanding its fragmentation pattern is crucial for its identification and differentiation from isomeric and homologous compounds in complex mixtures. By comparing its mass spectral characteristics with those of acetophenone, 2',4'-dimethylacetophenone, and 2',6'-dimethylacetophenone, we can highlight the influence of methyl group substitution on the fragmentation pathways.

Comparative Analysis of Fragmentation Patterns

The mass spectra of acetophenones are characterized by several key fragmentation pathways, primarily α-cleavage and rearrangements. The presence and position of methyl substituents on the phenyl ring significantly influence the relative abundance of the resulting fragment ions.

A detailed comparison of the major fragment ions and their relative intensities for 2',4',6'-trimethylacetophenone and its analogues is presented in the table below. The data for 2',4',6'-trimethylacetophenone is predicted based on established fragmentation patterns observed for substituted acetophenones.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z) and Predicted Relative Abundance
2',4',6'-Trimethylacetophenone C₁₁H₁₄O162.23162 (M⁺) : Moderate, 147 : High (Loss of CH₃), 119 : Moderate (Loss of COCH₃), 91 : Low, 43 : High (CH₃CO⁺)
AcetophenoneC₈H₈O120.15120 (M⁺) : High, 105 : Very High (Loss of CH₃), 77 : High (Phenyl cation), 51 : Moderate, 43 : Moderate (CH₃CO⁺)
2',4'-DimethylacetophenoneC₁₀H₁₂O148.20148 (M⁺) : High, 133 : Very High (Loss of CH₃), 105 : Moderate, 77 : Moderate, 43 : High (CH₃CO⁺)
2',6'-DimethylacetophenoneC₁₀H₁₂O148.20148 (M⁺) : High, 133 : Very High (Loss of CH₃), 105 : Low, 77 : Low, 43 : High (CH₃CO⁺)

Predicted Fragmentation Pathway of 2',4',6'-Trimethylacetophenone

The fragmentation of 2',4',6'-trimethylacetophenone under electron ionization is expected to proceed through characteristic pathways for aromatic ketones. The primary cleavage event is the loss of a methyl group from the acetyl moiety (α-cleavage), leading to a stable acylium ion.

fragmentation M 2',4',6'-Trimethylacetophenone (M⁺) m/z = 162 F1 [M - CH₃]⁺ m/z = 147 M->F1 - •CH₃ F2 [M - COCH₃]⁺ m/z = 119 M->F2 - •COCH₃ F3 CH₃CO⁺ m/z = 43 M->F3 α-cleavage

Caption: Predicted fragmentation of 2',4',6'-Trimethylacetophenone.

Experimental Protocols

A generalized workflow for the mass spectrometric analysis of 2',4',6'-trimethylacetophenone and similar compounds is outlined below. This protocol is based on standard procedures for the analysis of small organic molecules.

1. Sample Preparation:

  • Dissolve the analyte in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration suitable for the instrument, typically in the low µg/mL to ng/mL range.

  • Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.

2. Instrumentation and Analysis:

  • Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum of the analyte.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with library spectra (if available) or interpret the fragmentation pattern to elucidate the structure.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Volatile Solvent dilute Serial Dilution dissolve->dilute filter Filter Sample dilute->filter injection Inject into GC filter->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis & Detection ionization->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Interpretation & Library Search spectrum->interpretation

Caption: General workflow for GC-MS analysis of aromatic ketones.

Comparing the efficiency of different catalysts for Acetylisodurene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Acetylisodurene, a key intermediate in various chemical industries, is predominantly achieved through the Friedel-Crafts acylation of isodurene (1,2,4,5-tetramethylbenzene). The choice of catalyst plays a pivotal role in determining the efficiency, selectivity, and environmental impact of this process. This guide provides an objective comparison of different catalysts employed for this compound synthesis, supported by available experimental data, to aid researchers in selecting the most suitable catalytic system for their specific needs.

Catalyst Performance Comparison

The efficiency of various catalysts in the synthesis of this compound is summarized in the table below. The data is compiled from studies on the Friedel-Crafts acylation of isodurene with acylating agents like acetyl chloride or acetic anhydride.

Catalyst TypeCatalystAcylating AgentSolventTemperature (°C)Reaction TimeIsodurene Conversion (%)This compound Yield (%)Selectivity (%)Reference
Lewis Acids AlCl₃Acetyl ChlorideDichloroethane252 h>95~90High[1][2][3]
FeCl₃Acetyl ChlorideNitrobenzene253 h~85~80Good[4]
Solid Acids Zeolite H-BEAAcetic AnhydrideSulfolane1504 h8885HighNot explicitly for isodurene, but for similar substrates
Sulfated ZirconiaAcetic AnhydrideNone (Solvent-free)1205 h9289HighNot explicitly for isodurene, but for similar substrates
Amberlyst-15Acetic AnhydrideNone (Solvent-free)1306 h7570GoodNot explicitly for isodurene, but for similar substrates

Note: Direct comparative studies for this compound synthesis are limited in publicly available literature. The data for solid acid catalysts is extrapolated from studies on the acylation of similar activated aromatic compounds, as they are commonly employed to overcome the drawbacks of traditional Lewis acids.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further development. Below are representative experimental protocols for this compound synthesis using different types of catalysts.

Synthesis of this compound using Aluminum Chloride (AlCl₃)

Reaction: Friedel-Crafts Acylation

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), place anhydrous aluminum chloride (1.1 equivalents) and dry dichloroethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.0 equivalent) in dry dichloroethane from the dropping funnel to the stirred suspension.

  • After the addition of acetyl chloride, add a solution of isodurene (1.0 equivalent) in dry dichloroethane dropwise, maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with dichloroethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to afford pure this compound.[1][2][3]

Synthesis of this compound using Zeolite H-BEA (Representative Solid Acid Catalyst)

Reaction: Friedel-Crafts Acylation

Procedure:

  • Activate the Zeolite H-BEA catalyst by heating it at a high temperature (e.g., 500 °C) under a flow of dry air or nitrogen for several hours to remove adsorbed water.

  • In a batch reactor equipped with a magnetic stirrer and a reflux condenser, add the activated Zeolite H-BEA, isodurene, and acetic anhydride. A high-boiling point, inert solvent such as sulfolane can be used.

  • Heat the reaction mixture to the desired temperature (e.g., 150 °C) with vigorous stirring.

  • Monitor the reaction progress over time by taking aliquots and analyzing them by GC.

  • After the desired conversion is achieved, cool the reaction mixture to room temperature.

  • Separate the solid catalyst by filtration. The catalyst can be washed with a suitable solvent, dried, and potentially regenerated for reuse by calcination.

  • The liquid product mixture can be worked up by washing with a dilute base to remove unreacted acetic anhydride and acetic acid, followed by washing with water and brine.

  • Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation or recrystallization.

Reaction Pathway and Logic

The synthesis of this compound via Friedel-Crafts acylation follows a well-established electrophilic aromatic substitution mechanism. The choice of catalyst influences the generation of the active electrophile and the overall reaction conditions.

G cluster_lewis_acid Lewis Acid Catalysis (e.g., AlCl₃) cluster_solid_acid Solid Acid Catalysis (e.g., Zeolite) AcCl Acetyl Chloride Acylium Acylium Ion [CH₃CO]⁺ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ SigmaComplex_LA σ-complex Isodurene_LA Isodurene Isodurene_LA->SigmaComplex_LA + Acylium Ion Product_LA This compound SigmaComplex_LA->Product_LA - H⁺ Ac2O Acetic Anhydride ProtonatedAc2O Protonated Acetic Anhydride Ac2O->ProtonatedAc2O + H⁺ (from Zeolite) Zeolite Zeolite (H⁺ site) Acylium_SA Acylium Ion [CH₃CO]⁺ ProtonatedAc2O->Acylium_SA - CH₃COOH SigmaComplex_SA σ-complex Isodurene_SA Isodurene Isodurene_SA->SigmaComplex_SA + Acylium Ion Product_SA This compound SigmaComplex_SA->Product_SA - H⁺ G Start Start CatalystPrep Catalyst Preparation/ Activation Start->CatalystPrep ReactionSetup Reaction Setup (Reactants + Catalyst) CatalystPrep->ReactionSetup Reaction Reaction under Controlled Conditions ReactionSetup->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Monitoring->Reaction Continue Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Product Purification (Distillation/Recrystallization) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End End Analysis->End

References

Acetomesitylene: A Comparative Performance Analysis for Type I Photoinitiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Acetomesitylene's Role in Photopolymerization

In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired reaction kinetics and final material properties. Among the array of available options, Type I photoinitiators, which undergo α-cleavage upon light absorption to generate free radicals, are widely utilized. This guide provides a comparative analysis of Acetomesitylene (2',4',6'-trimethylacetophenone), a lesser-documented Type I photoinitiator, against other commercially prevalent alternatives. This objective comparison is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

Mechanism of Action: The Norrish Type I Cleavage

Type I photoinitiators, including Acetomesitylene, operate via the Norrish Type I reaction. Upon absorption of photons, the photoinitiator molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either of these excited states, the molecule undergoes homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. This α-cleavage results in the formation of two distinct radical fragments, which are the primary species responsible for initiating the polymerization of monomers.

Norrish_Type_I_Cleavage PI Photoinitiator (P-C=O) Excited_PI Excited State [P-C=O]* PI->Excited_PI hν (Light Absorption) Radicals Radical Fragments (P• + •C=O) Excited_PI->Radicals α-Cleavage Monomer Monomer (M) Radicals->Monomer Initiation Growing_Chain Growing Polymer Chain (P-M•) Monomer->Growing_Chain Growing_Chain->Monomer Propagation

Caption: Norrish Type I cleavage mechanism of a Type I photoinitiator.

Comparative Performance of Type I Photoinitiators

The efficiency of a photoinitiator is determined by several key parameters, including its molar extinction coefficient (ε), quantum yield (Φ), and the rate of polymerization (Rp) it can induce. While comprehensive, directly comparative data for Acetomesitylene is sparse in publicly available literature, the following table summarizes typical performance characteristics of major classes of Type I photoinitiators to provide a benchmark for evaluation.

Photoinitiator ClassExample(s)Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹)Quantum Yield (Φ) of CleavageTypical Polymerization Rate
α-Hydroxyalkylphenones 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Darocur 1173)~200-300 at ~245 nm~0.3 - 0.5High
Benzil Ketals 2,2-Dimethoxy-2-phenylacetophenone (Irgacure 651)~200 at ~252 nm, ~17,000 at ~340 nm~0.3High
Acylphosphine Oxides Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)~300-400 at ~380 nmHigh (~0.8-0.9)Very High
Benzoin and Derivatives Benzoin isobutyl ether~15,000 at ~250 nm, ~150 at ~340 nm~0.2 - 0.4Moderate to High
Acetomesitylene 2',4',6'-TrimethylacetophenoneData not readily available in comparative studies.Data not readily available in comparative studies.Data not readily available in comparative studies.

Note: The performance of photoinitiators is highly dependent on the specific monomer system, light intensity, and presence of oxygen. The data presented are representative values and may vary.

Experimental Protocols for Performance Evaluation

To facilitate a standardized comparison of photoinitiator performance, the following experimental protocols are provided.

Determination of Molar Extinction Coefficient (ε)

Objective: To quantify the light absorption properties of the photoinitiator at different wavelengths.

Methodology: UV-Visible (UV-Vis) Spectroscopy

  • Preparation of Stock Solution: Accurately weigh a known mass of the photoinitiator and dissolve it in a suitable solvent (e.g., acetonitrile or the monomer system to be used) to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup: Calibrate the UV-Vis spectrophotometer with a blank sample (the pure solvent).

  • Measurement: Record the absorbance spectra of each diluted solution over the desired wavelength range (e.g., 200-450 nm).

  • Data Analysis: According to the Beer-Lambert Law (A = εcl), plot a graph of absorbance (A) at the wavelength of maximum absorption (λmax) versus concentration (c). The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot (slope = εl, where l is the path length of the cuvette, typically 1 cm).

Evaluation of Photopolymerization Kinetics

Objective: To measure and compare the rate of polymerization initiated by different photoinitiators.

Methodology: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

  • Sample Preparation: Prepare the photopolymerizable formulation by mixing the monomer(s), co-initiators (if any), and a precise concentration of the photoinitiator to be tested (e.g., 1% by weight).

  • RT-FTIR Setup: Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr or NaCl) or on an Attenuated Total Reflectance (ATR) crystal.

  • Initiation of Measurement: Place the sample in the FTIR spectrometer and begin collecting spectra at a rapid scan rate (e.g., 1 spectrum per second).

  • Photoinitiation: After a brief baseline measurement period, expose the sample to a UV or visible light source with a controlled and consistent intensity.

  • Data Acquisition: Continue collecting IR spectra in real-time as the polymerization proceeds.

  • Data Analysis: The conversion of the monomer can be monitored by observing the decrease in the characteristic absorption band of the reactive functional group (e.g., the C=C double bond in acrylates, typically around 1635 cm⁻¹ or 810 cm⁻¹). The percentage conversion is calculated by comparing the peak area at a given time to the initial peak area. The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.[2][3][4][5][6]

RT_FTIR_Workflow Start Prepare Photopolymer Formulation Sample_Prep Place Sample in FTIR (on ATR or between salt plates) Start->Sample_Prep Baseline Collect Baseline IR Spectra Sample_Prep->Baseline Irradiation Expose to UV/Vis Light Baseline->Irradiation RT_Acquisition Real-Time Spectral Acquisition Irradiation->RT_Acquisition RT_Acquisition->RT_Acquisition Continuous Scans Analysis Monitor Decrease in Monomer Peak Area RT_Acquisition->Analysis Result Calculate % Conversion and Polymerization Rate Analysis->Result

Caption: Workflow for evaluating photopolymerization kinetics using RT-FTIR.

Conclusion

While Acetomesitylene is a recognized Type I photoinitiator, its performance characteristics are not as extensively documented in comparative studies as other more common commercial alternatives. For researchers considering Acetomesitylene, it is recommended to conduct in-house performance evaluations using standardized protocols, such as those outlined above, to directly compare its efficacy against other photoinitiators within the specific formulation and under the intended processing conditions. The choice of photoinitiator will ultimately depend on the specific requirements of the application, including the desired cure speed, depth of cure, and the spectral output of the light source.

References

Cross-Verification of Mesityl Methyl Ketone Purity: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like Mesityl methyl ketone is paramount to the integrity and safety of their work. This guide provides a comprehensive comparison of two stalwart analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of Mesityl methyl ketone. We present detailed experimental protocols, comparative performance data, and a workflow for orthogonal verification to guide researchers in selecting the most appropriate methodology for their needs.

Introduction

Mesityl methyl ketone, a substituted aromatic ketone, finds application in organic synthesis and is a potential intermediate in pharmaceutical manufacturing. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and the overall safety and efficacy of a final drug substance. Therefore, robust analytical methods for its quality control are essential. Both HPLC and GC-MS are powerful chromatographic techniques capable of separating and quantifying components in a mixture, yet they operate on different principles, offering distinct advantages and limitations for the analysis of a moderately volatile and thermally stable compound like Mesityl methyl ketone. This guide explores a cross-verification strategy, leveraging the strengths of both methods to build a comprehensive purity profile.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC) Protocol

Given that Mesityl methyl ketone possesses a chromophore, UV detection is a suitable and common choice for HPLC analysis. To enhance sensitivity and selectivity, especially for trace impurities, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed, although direct analysis is also feasible. The following protocol outlines a direct analysis approach.

Sample Preparation:

A stock solution of Mesityl methyl ketone is prepared by accurately weighing approximately 50 mg of the sample and dissolving it in a 50 mL volumetric flask with acetonitrile to achieve a concentration of 1 mg/mL. A working standard of 0.1 mg/mL is prepared by further dilution with the mobile phase.

Chromatographic Conditions:

ParameterCondition
Instrument Agilent 1290 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Run Time 15 minutes
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like Mesityl methyl ketone. The mass spectrometer provides definitive identification of the main component and any impurities based on their mass spectra.

Sample Preparation:

A stock solution of Mesityl methyl ketone is prepared by dissolving 50 mg of the sample in 50 mL of dichloromethane to a concentration of 1 mg/mL. A working standard of 0.1 mg/mL is prepared by further dilution with dichloromethane.

Chromatographic and Spectrometric Conditions:

ParameterCondition
Instrument Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (Split ratio 50:1)
Oven Program Initial temperature 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 m/z
Run Time ~20 minutes

Comparative Data Presentation

The following tables summarize hypothetical yet representative quantitative data for the purity analysis of a single batch of Mesityl methyl ketone using the described HPLC and GC-MS methods. This data illustrates the performance characteristics of each technique.

Table 1: Purity and Impurity Profile Comparison

ParameterHPLC ResultGC-MS Result
Purity of Mesityl methyl ketone (%) 99.5899.65
Known Impurity 1 (%) 0.210.18
Known Impurity 2 (%) 0.150.12
Unknown Impurity (%) 0.060.05
Total Impurities (%) 0.420.35

Table 2: Method Performance Characteristics

ParameterHPLCGC-MS
Limit of Detection (LOD) 0.01%0.005%
Limit of Quantitation (LOQ) 0.03%0.015%
Precision (%RSD, n=6) < 1.0%< 0.8%
Accuracy (% Recovery) 98-102%99-101%
Analysis Time per Sample ~15 minutes~20 minutes

Mandatory Visualizations

Cross-Verification Workflow

The following diagram illustrates the logical workflow for the cross-verification of Mesityl methyl ketone purity using both HPLC and GC-MS.

CrossVerificationWorkflow cluster_sample Sample Analysis cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_verification Data Cross-Verification Sample Mesityl Methyl Ketone Sample Prep Sample Preparation (Dilution) Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC Inject GCMS GC-MS Analysis Prep->GCMS Inject HPLC_Data Quantitative Data (Purity, Impurity %) HPLC->HPLC_Data Compare Compare Purity & Impurity Profiles HPLC_Data->Compare GCMS_Data Quantitative & Qualitative Data (Purity, Impurity ID) GCMS->GCMS_Data GCMS_Data->Compare Report Final Purity Report Compare->Report

Caption: Workflow for orthogonal purity testing of Mesityl methyl ketone.

Method Selection Logic

This diagram outlines the decision-making process for selecting between HPLC and GC-MS for ketone analysis based on sample properties and analytical goals.

MethodSelectionLogic cluster_input Analytical Requirements cluster_decision Decision Points cluster_output Recommended Technique Analyte Analyte: Mesityl Methyl Ketone Volatility Volatile & Thermally Stable? Analyte->Volatility ID_Needed Definitive ID of Impurities? Volatility->ID_Needed Yes Use_HPLC HPLC is a Viable Alternative Volatility->Use_HPLC No NonVolatile Non-volatile Impurities Present? ID_Needed->NonVolatile No Use_GCMS GC-MS is Highly Suitable ID_Needed->Use_GCMS Yes NonVolatile->Use_HPLC Yes Use_Both Use Both for Cross-Verification NonVolatile->Use_Both Potentially

Caption: Decision tree for selecting an analytical method for ketones.

Discussion and Conclusion

The comparative data highlights the strengths of each technique for the analysis of Mesityl methyl ketone.

GC-MS demonstrates slightly higher sensitivity (lower LOD and LOQ) and precision. Its significant advantage lies in the mass spectrometric detector, which provides structural information for the definitive identification of known and unknown impurities, a critical aspect in pharmaceutical development. For volatile and thermally stable compounds like Mesityl methyl ketone, GC-MS is often the preferred method due to its high resolving power and specificity.[1][2]

HPLC offers a robust and reliable alternative.[3][4] Its primary advantage is its versatility; it can analyze a wider range of compounds, including those that are not volatile or are thermally labile, which might be relevant if non-volatile impurities are suspected.[5] While standard UV detection does not provide the same level of identification confidence as MS, it is a cost-effective and highly quantitative technique.[4][6] For routine quality control where the impurity profile is well-established, HPLC is an excellent choice.

Cross-Verification Strategy:

Employing both HPLC and GC-MS for purity analysis provides an orthogonal approach, offering the highest level of confidence in the quality of Mesityl methyl ketone. GC-MS can be used to identify and confirm the structure of all volatile impurities, while HPLC can provide accurate quantification and detect any potential non-volatile impurities that would be missed by GC. This dual-method approach is particularly valuable during process development, for troubleshooting out-of-specification results, and for the validation of reference standards.

References

Benchmarking the Reactivity of 2',4',6'-Trimethylacetophenone in Chalcone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2',4',6'-trimethylacetophenone in chalcone synthesis, benchmarked against other acetophenone derivatives. The information is supported by experimental data from peer-reviewed literature, offering insights into the impact of steric hindrance on reaction yields and efficiency. Detailed experimental protocols and visualizations of relevant biological signaling pathways are included to support further research and drug development.

Introduction: The Role of Steric Hindrance in Chalcone Synthesis

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are pivotal precursors in the biosynthesis of flavonoids and serve as a scaffold for numerous pharmacologically active compounds. The Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde, remains the most common method for their synthesis.

The reactivity of the acetophenone derivative is a critical determinant of the reaction's success and yield. While electronic effects of substituents on the aromatic ring are well-documented, steric hindrance, particularly from ortho-substituents, can significantly impede the reaction. 2',4',6'-Trimethylacetophenone, with its three methyl groups, presents a sterically hindered ketone, and understanding its reactivity is crucial for the efficient synthesis of novel chalcone derivatives.

Comparative Reactivity of Acetophenones in Chalcone Synthesis

The Claisen-Schmidt condensation is sensitive to steric hindrance around the carbonyl group of the ketone. The presence of bulky ortho-substituents, such as the methyl groups in 2',4',6'-trimethylacetophenone, can shield the reaction center, making the approach of the enolate to the benzaldehyde more difficult. This steric clash often leads to lower reaction yields and may require more forcing reaction conditions compared to unhindered or less hindered acetophenones.

Below is a summary of quantitative data from various studies, comparing the yields of chalcone synthesis using different acetophenone derivatives. It is important to note that direct comparative studies under identical conditions are limited, and yields can be influenced by the specific benzaldehyde derivative, catalyst, solvent, and reaction time.

Acetophenone DerivativeBenzaldehyde DerivativeCatalyst/SolventReaction TimeYield (%)Reference
2',4',6'-Trimethylacetophenone BenzaldehydeNot specifiedNot specifiedLow to moderate (inferred)General knowledge on steric hindrance
AcetophenoneBenzaldehydeNaOH/EtOH4 h85-92[1]
4-HydroxyacetophenoneVeratraldehyde50% KOHNot specified97[2]
4-Aminoacetophenone4-EthoxybenzaldehydeAlkaline mediumNot specifiedNot specified[3]
2-Hydroxyacetophenone4-ChlorobenzaldehydeSOCl2/EtOHNot specifiedGood[4]
4'-ChloroacetophenoneBenzaldehydeSolid NaOH10 minHigh[5]

Experimental Protocols for Chalcone Synthesis

The following are representative experimental protocols for the synthesis of chalcones via the Claisen-Schmidt condensation.

General Protocol using Sodium Hydroxide in Ethanol

This is a widely used method for the synthesis of a variety of chalcones.[6]

Materials:

  • Substituted acetophenone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Sodium hydroxide (10% aqueous solution)

  • Ethanol

  • Magnetic stirrer

  • Round-bottomed flask

Procedure:

  • Dissolve the substituted acetophenone (0.01 mol) and the substituted benzaldehyde (0.01 mol) in rectified spirit (10 ml) in a 250 ml round-bottomed flask equipped with a magnetic stirrer.

  • With vigorous stirring, add 10 ml of a 10% aqueous sodium hydroxide solution dropwise over 30 minutes. The solution will become turbid.

  • Maintain the reaction temperature between 20-25°C using a cold-water bath.

  • Continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral to litmus, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Solvent-Free Protocol using Solid Sodium Hydroxide

This method offers a greener alternative by eliminating the use of a solvent.[5]

Materials:

  • Acetophenone derivative (1.0 eq)

  • Benzaldehyde derivative (1.0 eq)

  • Solid sodium hydroxide (1.0 eq)

  • Mortar and pestle

Procedure:

  • In a porcelain mortar, combine the acetophenone derivative (e.g., 5.0 mmol), the benzaldehyde derivative (5.0 mmol), and a pellet of sodium hydroxide (approximately 0.2 g, 5.0 mmol).

  • Grind the mixture with a pestle for about 10 minutes. The reaction mixture will typically turn into a colored paste.

  • After grinding, add cold water to the mortar and break up the solid.

  • Collect the crude product by suction filtration and wash with water.

  • Recrystallize the product from 95% ethanol to obtain the pure chalcone.

Visualization of Experimental Workflow and Biological Signaling Pathways

Experimental Workflow for Chalcone Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of chalcones.

Chalcone_Synthesis_Workflow start Start reactants 1. Mix Acetophenone & Benzaldehyde start->reactants catalyst 2. Add Catalyst (e.g., NaOH) reactants->catalyst reaction 3. Stir at RT or Heat catalyst->reaction workup 4. Quench & Precipitate reaction->workup filtration 5. Filter & Wash workup->filtration purification 6. Recrystallize filtration->purification characterization 7. Characterize (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General workflow for chalcone synthesis.

Chalcones and the Nrf2 Signaling Pathway

Chalcones are known to activate the Keap1/Nrf2-ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[7]

Nrf2_Pathway Chalcone Chalcone Keap1 Keap1 Chalcone->Keap1 inactivates Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto sequesters Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus translocates ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds Genes Antioxidant & Detoxification Genes ARE->Genes activates transcription

Caption: Chalcone activation of the Nrf2 pathway.

Chalcones and the NF-κB Signaling Pathway

Certain chalcone derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[8]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_cyto NF-κB (p50/p65) (cytoplasm) IkB->NFkB_cyto releases NFkB_nucleus NF-κB (nucleus) NFkB_cyto->NFkB_nucleus translocates Target_Genes Pro-inflammatory Genes NFkB_nucleus->Target_Genes activates transcription Chalcone Chalcone Chalcone->IKK inhibits

Caption: Chalcone inhibition of the NF-κB pathway.

Conclusion

The reactivity of 2',4',6'-trimethylacetophenone in chalcone synthesis is significantly influenced by steric hindrance. The presence of three methyl groups in the ortho and para positions is expected to lower reaction yields and may necessitate optimized reaction conditions, such as the use of more active catalysts or longer reaction times, when compared to less sterically hindered acetophenones. This guide provides a foundational understanding for researchers aiming to synthesize novel chalcones from this and other sterically demanding precursors. The provided experimental protocols and pathway diagrams offer practical tools for the synthesis and biological evaluation of these important compounds. Further systematic studies are warranted to quantitatively benchmark the reactivity of a wider range of sterically hindered acetophenones to facilitate the rational design of synthetic routes to new chalcone-based therapeutics.

References

Safety Operating Guide

Proper Disposal of Acetylisodurene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Acetylisodurene, an aromatic ketone, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively. All chemical waste should be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EH&S) department[1].

Hazard Identification and Personal Protective Equipment (PPE)

Recommended PPE:

  • Safety goggles or a face shield to protect from splashes.

  • Chemical-resistant gloves (e.g., nitrile rubber).

  • A lab coat or other protective clothing.

Waste Collection and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions[2].

  • Dedicated Waste Container: Collect all this compound waste (solid or liquid) in a designated, leak-proof container that is compatible with the chemical. It is often preferable to use plastic containers for waste storage[3]. The original container may be used if it is in good condition[2].

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Include the date when the first waste was added.

  • Segregation: Store the this compound waste container separately from incompatible materials, such as strong acids and bases[2]. Do not mix this compound waste with other waste streams unless specifically instructed to do so by your EH&S department[4].

Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[2][3].

  • Container Management: Keep the waste container securely capped at all times, except when adding waste[1][2].

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic chemical waste (P-listed), the limit is one quart of liquid or one kilogram of solid[3].

  • Duration: A partially filled, properly labeled container can remain in an SAA for up to one year, provided the accumulation limits are not exceeded[2][3]. Once a container is full, it must be removed from the SAA within three days[2].

Disposal Procedures

Never dispose of this compound or other hazardous chemicals down the sink or in the regular trash[1][5].

  • EH&S Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste container[3].

  • Spill Cleanup: Any materials used to clean up an this compound spill, such as absorbent pads, must also be collected and disposed of as hazardous waste[1].

Empty Container Disposal

Empty containers that previously held this compound must be managed carefully.

  • Triple Rinsing: If the chemical were classified as an acutely hazardous waste (P-listed), the empty container would need to be triple-rinsed with a solvent capable of removing the residue. Each rinse should use a solvent volume of about 5% of the container's capacity[1]. The resulting rinsate must be collected and disposed of as hazardous waste[1][4][6].

  • Final Disposal: After proper rinsing (if required), deface or remove all chemical labels from the empty container and remove the cap before disposing of it as regular trash[1].

Quantitative Data Summary

ParameterGuidelineCitation
Maximum SAA Storage Volume55 gallons of hazardous waste[3]
Maximum SAA Storage (Acutely Toxic)1 quart (liquid) or 1 kg (solid) of P-listed waste[3]
Maximum Storage Time in SAAUp to 12 months (if not full)[3]
Time to Remove Full ContainerWithin 3 calendar days[2][3]
Empty Container Residue LimitNo more than 1 inch of residue or 3% by weight for containers <110 gal[4]
Triple Rinse Solvent VolumeApproximately 5% of the container volume per rinse[1]

This compound Disposal Workflow

Acetylisodurene_Disposal_Workflow A Start: this compound Waste Generation B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Labeled, Compatible Container B->C D Store Container in Designated Satellite Accumulation Area (SAA) C->D E Is the Container Full? D->E F Has the Container Been in the SAA for >1 Year? E->F No H Arrange for Pickup by Environmental Health & Safety (EH&S) E->H Yes G Continue to Collect Waste F->G No F->H Yes G->D I Properly Dispose of Empty Container H->I J End I->J

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Acetylisodurene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Acetylisodurene, tailored for researchers, scientists, and drug development professionals. Note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing; therefore, this guidance is based on general best practices for handling laboratory chemicals with similar potential hazards. It is imperative to obtain and review the specific SDS for this compound before any handling, and to conduct a thorough risk assessment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles with Side Shields or Full-Face ShieldMust be worn at all times to protect against splashes and airborne particles. A full-face shield should be used in conjunction with goggles when there is a significant risk of splashing.[1][2][3][4]
Hand Protection Chemical-Resistant GlovesSelect gloves that are resistant to aromatic ketones. It is recommended to wear two pairs of chemotherapy-grade gloves.[5] Gloves should be changed every 30 minutes or immediately if contaminated, torn, or punctured.[5]
Body Protection Laboratory Coat or GownA long-sleeved, closed-front lab coat or a disposable gown resistant to chemical permeation should be worn.[5] This protects the skin and personal clothing from contamination.
Respiratory Protection NIOSH-Approved RespiratorA fit-tested N95 or higher respirator should be used if there is a risk of inhaling dust or aerosols.[3] All respirator use must be in accordance with a respiratory protection program.[3]
Foot Protection Closed-Toe ShoesShoes must be closed-toed and made of a non-porous material to protect against spills and broken glass.[4][6]

Operational Plan: Step-by-Step Handling and Disposal

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. All handling of this compound powder should be conducted in a certified chemical fume hood.[7]

  • An accessible safety shower and eyewash station must be available and tested regularly.[7]

  • Keep the work area clean and uncluttered.[4]

2. Handling Procedure:

  • Before handling, wash hands thoroughly.[7][8]

  • Don all required PPE as outlined in the table above.

  • Carefully weigh and transfer the chemical within the fume hood to minimize the generation of dust.

  • Avoid eating, drinking, or smoking in the laboratory area.[6][7][8]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • For larger spills, follow emergency procedures and contact your institution's environmental health and safety (EHS) department.

  • Clean the spill area thoroughly.

4. First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]

  • If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.[7]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

5. Disposal Plan:

  • All waste contaminated with this compound, including used PPE and absorbent materials, must be disposed of as hazardous waste.[9]

  • Collect waste in a designated, properly labeled, and sealed container.[9]

  • Do not mix with other waste streams.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.[9][10]

Logical Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Disposal prep_start Start: Obtain & Review SDS risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Don Appropriate PPE risk_assessment->ppe_check eng_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe_check->eng_controls handle_chem Handle this compound in Fume Hood eng_controls->handle_chem no_spill No Spill handle_chem->no_spill else spill Spill Occurs handle_chem->spill if decontaminate Decontaminate Work Area no_spill->decontaminate spill_response Follow Spill Protocol spill->spill_response first_aid Administer First Aid (if necessary) spill_response->first_aid first_aid->decontaminate dispose_waste Dispose of Waste as Hazardous decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.